TgENR-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]phenol |
InChI |
InChI=1S/C18H21ClN2O2/c1-20-8-10-21(11-9-20)13-14-2-5-16(6-3-14)23-18-7-4-15(19)12-17(18)22/h2-7,12,22H,8-11,13H2,1H3 |
InChI Key |
AAAOHZKJEOMMFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TgENR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii (TgENR). As a critical enzyme in the parasite's type II fatty acid synthesis (FASII) pathway, TgENR is a promising target for novel anti-toxoplasmosis therapeutics. This document details the molecular interactions, kinetic properties, and cellular effects of these inhibitors, with a primary focus on the well-characterized biocide triclosan and its analogues, which serve as archetypal inhibitors for this enzyme.
Core Mechanism of Action
Toxoplasma gondii relies on an apicoplast-localized type II fatty acid synthesis (FASII) pathway, which is biochemically distinct from the type I pathway found in its human host.[1][2] This metabolic divergence makes the enzymes of the FASII pathway, including TgENR, attractive targets for selective drug development.
TgENR catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to its corresponding acyl-ACP.[1] Inhibition of this crucial step disrupts the parasite's ability to synthesize essential fatty acids, which are vital for membrane biogenesis and overall parasite survival. Genetic studies have demonstrated that the loss of FASII function severely compromises parasite growth and leads to defects in apicoplast biogenesis, ultimately resulting in parasite death.
Inhibitors such as triclosan act by specifically targeting the active site of TgENR. The mechanism is not one of non-specific cell membrane disruption but rather a targeted inhibition of a key cellular enzyme.
Molecular Interactions and Binding Kinetics
The inhibitory action of triclosan against TgENR is characterized by a slow, tight-binding mechanism.[2][3] This mode of inhibition involves a two-step process:
-
Formation of a Ternary Complex: Triclosan exhibits a much higher affinity for TgENR when the enzyme is already bound to its cofactor, NAD⁺. This leads to the rapid formation of an initial enzyme-NAD⁺-inhibitor ternary complex.[4]
-
Slow Conformational Change: Following the initial binding, the ternary complex undergoes a slow conformational change to a more stable, tightly bound state. This structural rearrangement involves the ordering of a flexible loop region that flanks the active site, effectively trapping the inhibitor.[2][3] This results in a very slow dissociation rate for the inhibitor, leading to potent and prolonged inhibition.
Kinetic studies on the homologous enzyme from E. coli have determined the dissociation constant (Kᵢ) for triclosan to be in the picomolar range, highlighting its high affinity for the ENR-NAD⁺ complex.[4]
Structural Basis of Inhibition
The crystal structure of T. gondii ENR in a complex with NAD⁺ and triclosan has been solved, providing detailed insights into the molecular basis of its inhibition.[3][5][6] Key features of this interaction include:
-
Binding Pocket: Triclosan binds in the active site pocket, occupying the space where the enoyl-ACP substrate would normally bind.
-
Key Residues: The inhibitor is held in place by a network of interactions with specific amino acid residues lining the binding pocket and with the NAD⁺ cofactor.[1]
-
Conformational Ordering: A significant observation from the crystal structure is the ordering of a substrate-binding loop upon triclosan binding. In the apo form of the enzyme, this loop is disordered. Its stabilization in the presence of the inhibitor contributes to the slow-tight binding mechanism.[2][3]
The structural differences between the active sites of apicomplexan ENR and their bacterial and human counterparts offer opportunities for the rational design of parasite-specific inhibitors with improved selectivity and efficacy.[2][3]
Quantitative Data on TgENR Inhibitors
The following table summarizes the inhibitory potency of triclosan and several of its analogues against the recombinant TgENR enzyme (IC₅₀) and the growth of T. gondii tachyzoites in cell culture (MIC₅₀).
| Compound | Recombinant TgENR IC₅₀ (nM) | T. gondii Growth MIC₅₀ (µM) | Host Cell Cytotoxicity (at 10 µM) | Reference |
| Triclosan | < 20 | 2.8 | No effect | [1] |
| Compound 5 | Not Reported | 3.5 | No effect | [1] |
| Compound 8 | Not Reported | 2.5 | No effect | [1] |
| Compound 9 | Not Reported | 2.4 | No effect | [1] |
| Compound 10 | Not Reported | 2.3 | No effect | [1] |
| Compound 15 | Not Reported | 1.6 | No effect | [1] |
| Compound 16 | Not Reported | 2.3 | No effect | [1] |
| Compound 17 | Not Reported | 2.5 | No effect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TgENR inhibitors are provided below.
Recombinant TgENR Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant TgENR. The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant TgENR
-
NADH
-
Crotonyl-CoA (substrate)
-
Tricine buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 100 mM Tricine buffer, pH 7.4.
-
Prepare a 10 mM stock solution of NADH in Tricine buffer.
-
Prepare a 10 mM stock solution of crotonyl-CoA in Tricine buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following components to a final volume of 200 µL:
-
Tricine buffer (to final concentration of 50 mM)
-
NADH (to final concentration of 100 µM)
-
Purified recombinant TgENR (concentration to be optimized for a linear reaction rate)
-
Test compound at various concentrations (or DMSO for control wells).
-
-
Mix the components gently and pre-incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding crotonyl-CoA to a final concentration of 50 µM.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Toxoplasma gondii Growth Inhibition Assay (β-Galactosidase Reporter Assay)
This cell-based assay quantifies the inhibition of parasite proliferation within a host cell monolayer. It utilizes a transgenic T. gondii strain that expresses the bacterial enzyme β-galactosidase, providing a colorimetric readout for parasite viability.[7][8]
Materials:
-
Human foreskin fibroblast (HFF) cells
-
T. gondii tachyzoites (RH strain expressing β-galactosidase)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution
-
Triton X-100 lysis buffer
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader capable of reading absorbance at 570-595 nm
Procedure:
-
Prepare Host Cell Monolayers:
-
Seed HFF cells into 96-well plates and grow them until they form a confluent monolayer.
-
-
Parasite Infection:
-
Compound Treatment:
-
After the 1-hour infection period, remove the medium and add fresh medium containing serial dilutions of the test compounds.[1] The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid host cell toxicity.[1]
-
Include wells with parasites and no compound (positive control for growth) and uninfected HFF cells (background control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator to allow for multiple rounds of parasite replication.[1]
-
-
Assay Development:
-
After the incubation period, add a solution containing CPRG and Triton X-100 to each well. Triton X-100 lyses the host cells and parasites, releasing the β-galactosidase.
-
Incubate the plates at 37°C for several hours (e.g., 4-6 hours) or until a robust color change is observed in the positive control wells. The β-galactosidase will cleave the CPRG substrate, producing a red-colored product.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the uninfected control wells.
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the untreated infected wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the MIC₅₀ (or EC₅₀) value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core pathways and experimental processes described in this guide.
Caption: The Toxoplasma gondii Type II Fatty Acid Synthesis (FASII) Pathway.
Caption: Workflow for the spectrophotometric TgENR enzyme inhibition assay.
Caption: Workflow for the β-galactosidase-based parasite growth inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Kinetic and structural characteristics of the inhibition of enoyl (acyl carrier protein) reductase by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, purification and preliminary crystallographic analysis of the Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target of TgENR-IN-1: A Deep Dive into Its Molecular Mechanism
For Immediate Release
[CITY, State] – [Date] – In a significant advancement for anti-parasitic drug development, researchers have definitively identified the molecular target of the inhibitor TgENR-IN-1 as the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway, which is essential for the survival of the Toxoplasma gondii parasite.[1][2] The selective inhibition of TgENR by compounds like this compound presents a promising therapeutic window, as the FASII pathway is absent in humans, who utilize a type I fatty acid synthesis pathway.[2][3]
Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness, particularly in immunocompromised individuals and during pregnancy. Current treatments are often limited by toxicity and hypersensitivity issues, highlighting the urgent need for novel therapeutic strategies.[1] The discovery and characterization of potent and selective inhibitors of essential parasite enzymes like TgENR are therefore of paramount importance.
This compound and its analogs, derived from the well-known biocide triclosan, have demonstrated potent inhibitory activity against recombinant TgENR and have been shown to be effective against the parasite in both in vitro and in vivo models.[1] The mechanism of action involves the inhibitor binding to the TgENR enzyme, thereby blocking its function in the final reductive step of fatty acid chain elongation.[2]
Quantitative Analysis of Inhibitor Potency
The efficacy of various triclosan analogs, including compounds structurally related to this compound, has been quantified through enzymatic and parasite growth inhibition assays. The half-maximal inhibitory concentration (IC₅₀) and, in some cases, the dissociation constant (Kd), are key metrics for evaluating and comparing the potency of these inhibitors.
| Compound Class | Target | IC₅₀ | Parasite Growth Inhibition (MIC₉₀) | Reference |
| Triclosan Analogs | Recombinant TgENR | <20 nM to low µM | ≤6 µM | [1][2] |
| Potent Inhibitors | TgENR/NAD+ complex | Low femtomolar (Kd) | Not specified | [2][3][4] |
Experimental Protocols
The identification and characterization of TgENR as the target of these inhibitors have been underpinned by a series of robust experimental methodologies.
Recombinant TgENR Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the purified TgENR enzyme.
Methodology:
-
Recombinant TgENR is expressed and purified.
-
The enzymatic activity of a fixed concentration of TgENR (e.g., 20 nM) is measured in the presence of varying concentrations of the inhibitor (e.g., from 0.2 µM to 20 µM).[1]
-
The assay typically follows the NADH-dependent reduction of a substrate.
-
The rate of reaction is monitored, and the IC₅₀ value is calculated by fitting the dose-response data to a suitable equation.
Thermal Shift Assay (TSA)
Objective: To directly measure the binding affinity (dissociation constant, Kd) of inhibitors to TgENR and to elucidate the mode of action.[2][3]
Methodology:
-
Recombinant TgENR is mixed with a fluorescent dye that binds to unfolded proteins.
-
The inhibitor compound is added to the mixture.
-
The temperature is gradually increased, causing the protein to unfold.
-
The fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
The binding of an inhibitor stabilizes the protein, leading to an increase in its Tm. The magnitude of this "thermal shift" is proportional to the binding affinity.
-
This assay can also be used to determine the influence of cofactors like NAD⁺ or NADH on inhibitor binding.[2][3] Researchers have found that many potent inhibitors bind to a TgENR-NAD⁺ complex.[2][3]
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Inhibition of the T. gondii FASII pathway by this compound.
Caption: Workflow for identifying and characterizing TgENR inhibitors.
The focused effort on targeting the TgENR enzyme within the essential FASII pathway of Toxoplasma gondii represents a rational and highly promising approach to developing new and effective treatments for toxoplasmosis. The detailed characterization of inhibitors like this compound provides a solid foundation for future drug development endeavors.
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination of potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase by a thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to TgENR-IN-1: A Novel Inhibitor of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxoplasma gondii, an obligate intracellular parasite, is a global health concern. The emergence of drug resistance and the limitations of current therapies necessitate the discovery of novel therapeutic agents. The type II fatty acid synthesis (FASII) pathway, housed within the parasite's apicoplast, is essential for its survival and presents a validated drug target. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (ENR), which is absent in the human host. This technical guide focuses on TgENR-IN-1, a potent and selective inhibitor of Toxoplasma gondii ENR (TgENR). This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative efficacy and potency data, detailed experimental protocols for its characterization, and the synthesis of related compounds. The information presented herein is intended to facilitate further research and development of TgENR inhibitors as a promising new class of anti-toxoplasmosis drugs.
Introduction: The Imperative for Novel Anti-Toxoplasma Agents
Toxoplasma gondii infection can lead to severe clinical manifestations, particularly in immunocompromised individuals and during congenital transmission. Current treatments are often associated with significant side effects and are not effective against the chronic cyst stage of the parasite. The parasite's unique metabolic pathways, such as the apicoplast-localized FASII pathway, offer attractive targets for the development of selective inhibitors with improved therapeutic profiles.
The FASII pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biogenesis and parasite proliferation.[1] This pathway is distinct from the type I fatty acid synthase system found in humans, making enzymes within the FASII pathway ideal targets for selective inhibition. One of the most promising targets within this pathway is the enoyl-acyl carrier protein reductase (TgENR), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.
This compound: A Potent Inhibitor of Toxoplasma gondii ENR
While "this compound" is an internal designation, this guide will use a well-characterized triclosan analog, Compound 16c from the work of Freundlich et al. (2013), as a representative potent inhibitor of TgENR to illustrate the key concepts and methodologies.[2] This compound demonstrates significant activity against both the isolated enzyme and the parasite itself.
Mechanism of Action
This compound (represented by Compound 16c) is a slow, tight-binding inhibitor of TgENR. It forms a stable ternary complex with the enzyme and its cofactor, NAD⁺. The diphenyl ether scaffold of the inhibitor mimics the binding of the natural substrate, enoyl-ACP, in the active site of TgENR. The modifications on the triclosan scaffold enhance the binding affinity and specificity for the parasite enzyme over its bacterial homologues.
Quantitative Data
The following tables summarize the in vitro activity of Compound 16c against recombinant TgENR and Toxoplasma gondii tachyzoites.
Table 1: Enzymatic Inhibition of Recombinant TgENR by Compound 16c [2]
| Parameter | Value |
| IC50 (nM) | 26 |
Table 2: In Vitro Anti-parasitic Activity of Compound 16c against T. gondii Tachyzoites [2]
| Parameter | Value |
| IC50 (nM) | 250 |
| Host Cell Cytotoxicity (CC50 against HFF cells) | > 10,000 nM |
| Selectivity Index (CC50/IC50) | > 40 |
Signaling Pathways and Experimental Workflows
Toxoplasma gondii Fatty Acid Synthesis (FASII) Pathway
The FASII pathway in the apicoplast is a multi-enzyme complex responsible for the synthesis of fatty acids. The pathway is initiated with the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, dehydration, and a final reduction step, catalyzed by TgENR, results in the elongation of the fatty acid chain by two carbons in each cycle.
Caption: The Toxoplasma gondii FASII pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening and Characterization
The identification and characterization of novel TgENR inhibitors typically follow a multi-step workflow. This process begins with a high-throughput screen of a compound library against the recombinant TgENR enzyme. Hits from the primary screen are then validated and their potency determined through dose-response assays. Promising enzymatic inhibitors are subsequently tested for their ability to inhibit the growth of T. gondii in cell culture. Finally, lead compounds are evaluated for their selectivity and potential for further development.
Caption: A typical workflow for the discovery and characterization of TgENR inhibitors.
Experimental Protocols
Toxoplasma gondii Growth Inhibition Assay (β-galactosidase Reporter Assay)
This assay quantifies the inhibitory effect of a compound on the proliferation of T. gondii tachyzoites within a host cell monolayer. It utilizes a transgenic parasite line that expresses β-galactosidase, allowing for a colorimetric readout of parasite viability.[3][4][5][6]
Materials:
-
Human foreskin fibroblasts (HFFs)
-
T. gondii RH strain tachyzoites expressing β-galactosidase (RH-2F)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
96-well clear-bottom tissue culture plates
-
Test compound (this compound) dissolved in DMSO
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Microplate reader
Protocol:
-
Seed HFFs into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in DMEM. The final DMSO concentration should be ≤ 0.5%.
-
Freshly egressed RH-2F tachyzoites are harvested and resuspended in DMEM.
-
Remove the culture medium from the HFF monolayer and infect with approximately 1 x 10³ tachyzoites per well.
-
Immediately add the serially diluted test compound to the infected wells. Include a no-drug control (vehicle only) and a positive control (e.g., pyrimethamine).
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
After incubation, add lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the host cells and release the parasites.
-
Add CPRG solution to each well and incubate at 37°C until a yellow color develops in the no-drug control wells (typically 1-4 hours).
-
Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate) if necessary.
-
Read the absorbance at 570-595 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-drug control and determine the IC50 value by non-linear regression analysis.
Recombinant TgENR Inhibition Assay (Spectrophotometric Assay)
This assay measures the enzymatic activity of recombinant TgENR by monitoring the oxidation of NADH at 340 nm. The decrease in absorbance is proportional to the enzyme's activity.
Materials:
-
Purified recombinant TgENR
-
NADH
-
Crotonyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)
-
96-well UV-transparent plates
-
Test compound (this compound) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-CoA in a 96-well plate.
-
Add serially diluted test compound to the wells. Include a no-inhibitor control (vehicle only).
-
Initiate the reaction by adding a final concentration of 11.6 nM of recombinant TgENR to each well.[7]
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).
-
Determine the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Thermal Shift Assay (TSA) for Target Engagement
TSA, or differential scanning fluorimetry (DSF), is used to confirm the direct binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm) upon ligand binding.[8][9][10]
Materials:
-
Purified recombinant TgENR
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
-
Test compound (this compound) dissolved in DMSO
-
Real-time PCR instrument with a melt curve analysis module
Protocol:
-
Prepare a master mix containing recombinant TgENR and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 5-10 µM, and the final dye concentration is 5x.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations to the wells. Include a no-ligand control (vehicle only).
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C/minute, and fluorescence readings taken at each temperature increment.
-
Analyze the resulting fluorescence data to determine the Tm for each condition. The Tm is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the melt curve.
-
A significant positive shift in the Tm in the presence of the compound indicates stabilization of the protein upon binding.
Synthesis of Triclosan Analogs
The synthesis of triclosan analogs, such as Compound 16c, typically involves a multi-step process. A common approach is the Ullmann condensation reaction to form the diphenyl ether core, followed by modifications to the A and B rings. For example, the synthesis of 5-substituted triclosan analogs often starts with commercially available substituted phenols.[11][12][13][14]
General Synthetic Scheme:
For detailed synthetic procedures, please refer to the supplementary information of the cited literature.[2]
Conclusion
This compound and related compounds represent a promising class of inhibitors targeting the essential FASII pathway of Toxoplasma gondii. This technical guide has provided a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols for the characterization of these inhibitors. The provided information aims to serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and to facilitate the development of novel and effective therapies for toxoplasmosis. The unique characteristics of the apicoplast and its metabolic pathways continue to be a fertile ground for the identification of selective and potent inhibitors against this widespread parasite.
References
- 1. pnas.org [pnas.org]
- 2. An image-based high-content screening for compounds targeting Toxoplasma gondii repurposed inhibitors effective against the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Novel Inhibitors Targeting Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase
Introduction
Toxoplasma gondii, a widespread protozoan parasite, poses a significant health threat, particularly to immunocompromised individuals and during congenital infection. The limited availability and associated toxicities of current treatments necessitate the development of novel therapeutic agents. A promising target for drug discovery is the parasite's type II fatty acid synthesis (FASII) pathway, which is essential for the parasite's survival but absent in humans, who utilize a type I fatty acid synthase. Within this pathway, the enoyl-acyl carrier protein reductase (ENR), designated TgENR, catalyzes the final, rate-limiting step in the fatty acid elongation cycle. Its critical role makes it an attractive target for selective inhibition.
While a specific inhibitor designated "TgENR-IN-1" is not prominently documented in publicly available scientific literature, extensive research has been conducted to identify and characterize potent inhibitors of TgENR. This guide provides a comprehensive overview of the discovery, characterization, and synthesis of representative novel TgENR inhibitors, with a focus on triclosan analogs, which have demonstrated significant promise.
Quantitative Data Summary
The following tables summarize the inhibitory activity and other relevant quantitative data for a selection of potent TgENR inhibitors, primarily analogs of triclosan. These compounds have been evaluated for their ability to inhibit the enzymatic activity of recombinant TgENR and the growth of T. gondii tachyzoites.
Table 1: In Vitro Inhibition of TgENR and T. gondii Growth
| Compound | TgENR IC50 (nM) | T. gondii Growth Inhibition IC50 (µM) |
| Triclosan | < 20 | ~ 0.2 |
| Compound 15 (6-triclosan analog) | Data not specified as low nM | Data not specified |
| Compound 17 (6-triclosan analog) | Data not specified as low nM | Data not specified |
| Compound 19 | < 45 (IC90) | ≤ 6 (MIC90) |
Data compiled from multiple studies on triclosan analogs and other novel inhibitors.[1][2][3]
Table 2: Thermal Shift Assay Data for Inhibitor Binding to TgENR
| Compound | Binding to TgENR/NAD+ Complex (Kd) |
| Potent Triclosan Analogs | Low femtomolar range |
The thermal shift assay (TSA) was employed to determine the dissociation constant (Kd) for the most potent inhibitors, providing a more sensitive measure of binding affinity than traditional enzyme inhibition assays.[3][4][5]
Experimental Protocols
Recombinant TgENR Inhibition Assay
This assay spectrophotometrically measures the NADH-dependent reduction of a substrate analog by TgENR.
Methodology:
-
Protein Expression and Purification: Recombinant TgENR is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Assay Buffer: A suitable buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT) is prepared.
-
Reaction Mixture: The reaction mixture contains the assay buffer, a specific concentration of NADH, the substrate (e.g., trans-2-octenoyl-CoA), and the inhibitor compound at varying concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of a defined amount of purified recombinant TgENR.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Toxoplasma gondii Growth Inhibition Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of T. gondii tachyzoites within a host cell monolayer.
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) or another suitable host cell line are cultured to confluence in 96-well plates.
-
Parasite Infection: The host cell monolayers are infected with freshly harvested T. gondii tachyzoites (e.g., RH strain).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. Positive (e.g., pyrimethamine) and negative (e.g., DMSO) controls are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Quantification of Parasite Growth: Parasite proliferation is quantified using a suitable method, such as a β-galactosidase assay for parasites expressing this reporter gene or by microscopy.
-
Data Analysis: The results are expressed as a percentage of the growth observed in the negative control. The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.
Thermal Shift Assay (TSA)
TSA is used to measure the binding of inhibitors to TgENR by detecting changes in the protein's thermal stability upon ligand binding.
Methodology:
-
Reaction Setup: A reaction mixture containing purified TgENR, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations is prepared in a suitable buffer. The dependence on cofactors like NAD+ or NADH can also be assessed by their inclusion in the mixture.[4][5]
-
Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for each condition. An increase in the Tm in the presence of an inhibitor indicates stabilization of the protein due to ligand binding. The dissociation constant (Kd) can be calculated from the changes in Tm at different inhibitor concentrations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Type II Fatty Acid Synthesis (FASII) pathway in T. gondii, highlighting the role of TgENR.
Caption: A generalized workflow for the discovery and development of TgENR inhibitors.
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: TgENR-IN-1 as a Potent Anti-Toxoplasmosis Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Toxoplasma gondii, an obligate intracellular parasite, is a significant global health concern, causing severe disease in immunocompromised individuals and during congenital infections. Current therapeutic options are limited by toxicity and a lack of efficacy against the chronic cyst stage of the parasite. The parasite's type II fatty acid synthesis (FASII) pathway, which is absent in humans, presents a promising target for novel drug development. A key enzyme in this pathway, the enoyl-acyl carrier protein reductase (TgENR), is essential for parasite survival. This document provides a comprehensive technical overview of a potent class of TgENR inhibitors, exemplified by compounds developed from the triclosan scaffold, as potential anti-toxoplasmosis agents. We detail their mechanism of action, present quantitative efficacy data, outline key experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.
Introduction: The Unmet Need in Toxoplasmosis Treatment
Toxoplasma gondii infects up to one-third of the global population, establishing a lifelong chronic infection.[1][2] While often asymptomatic in healthy individuals, toxoplasmosis can lead to life-threatening encephalitis in immunocompromised patients and cause severe congenital defects, including abortion and neonatal death, if acquired during pregnancy.[1][3] The current standard of care, typically a combination of pyrimethamine and sulfadiazine, is associated with significant side effects and does not eradicate the latent bradyzoite cysts that are responsible for reactivation of the disease.[2][4] This highlights the urgent need for new, safer, and more effective anti-toxoplasmosis therapies.[4][5]
The Target: Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR)
A validated and highly attractive target for anti-toxoplasmal drug discovery is the parasite's prokaryotic-like type II fatty acid synthesis (FASII) pathway, which is housed within a unique plastid organelle called the apicoplast.[3][4] This pathway is essential for the parasite's survival and is distinct from the type I fatty acid synthesis system found in humans, minimizing the potential for on-target host toxicity.[3][4]
The enoyl-acyl carrier protein reductase (ENR) enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH-dependent reduction of an enoyl-acyl carrier protein (ACP) substrate.[3][4] Inhibition of TgENR disrupts the FASII pathway, leading to parasite growth arrest.[6][7] The biocide triclosan is a well-established, potent inhibitor of ENR enzymes and has served as a foundational scaffold for the development of more specific and potent anti-parasitic agents.[3][6][8]
Mechanism of Action of Triclosan-Based TgENR Inhibitors
Structural and kinetic studies have elucidated the mechanism by which triclosan and its analogs inhibit TgENR. These compounds act as slow, tight-binding inhibitors.[6][7] The inhibitor binds to the enzyme's active site, forming a stable ternary complex with the NAD⁺ cofactor.[6][7] This binding induces a conformational change in a flexible loop region that flanks the active site, effectively trapping the inhibitor and preventing substrate access.[6][7] This mechanism results in potent, time-dependent inhibition of enzyme activity.
dot
Caption: Inhibition of TgENR by a triclosan-based inhibitor.
Quantitative Data Presentation
Structure-based drug design efforts, using triclosan as a lead compound, have yielded a series of potent analogs with improved efficacy and drug-like properties.[8] The tables below summarize the quantitative data for representative potent inhibitors from this class.
Table 1: In Vitro Efficacy of Lead TgENR Inhibitors
| Compound | Recombinant TgENR IC₅₀ (nM) | T. gondii Tachyzoite IC₅₀ (nM) | Host Cell Toxicity | Reference |
| Triclosan | < 20 | ~200 | Low | [3] |
| 16a | 43 | 250 | Not apparent | [8] |
| 16c | 26 | 250 | Not apparent | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Protective Efficacy
| Compound Class | Animal Model | Outcome | Reference |
| Novel ENR Inhibitors | Mouse | Two compounds protected mice from T. gondii infection. | [4] |
Key Experimental Protocols
The evaluation of novel TgENR inhibitors involves a tiered screening approach, progressing from enzymatic assays to cell-based and finally in vivo models.
Recombinant TgENR Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the purified TgENR enzyme.
-
Protein Expression and Purification: The gene for T. gondii ENR is cloned and expressed in a suitable system (e.g., E. coli). The recombinant protein is then purified to homogeneity.
-
Enzyme Assay: The assay measures the rate of NADH oxidation, which is coupled to the reduction of a surrogate substrate, such as crotonyl-CoA.[4]
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 100mM Na/K phosphate, pH 7.5), 150mM NaCl, 100µM NADH, and a defined concentration of recombinant TgENR (e.g., 20nM).[4]
-
Procedure:
-
Test compounds, dissolved in DMSO, are pre-incubated with the enzyme and NADH mixture.
-
The reaction is initiated by the addition of the crotonyl-CoA substrate.
-
The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically over time.
-
-
Data Analysis: The initial reaction velocity is calculated. The percent inhibition is determined relative to a DMSO control. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Parasite Growth Inhibition Assay
This cell-based assay determines the efficacy of a compound against intracellular T. gondii tachyzoites.
-
Cell Culture: A confluent monolayer of host cells (e.g., human foreskin fibroblasts, HFFs) is prepared in microtiter plates (e.g., 96- or 384-well).[5][9]
-
Parasite Infection: Host cells are infected with transgenic T. gondii tachyzoites that express a reporter protein, such as yellow fluorescent protein (YFP) or luciferase.[5][9]
-
Compound Treatment: Following parasite invasion, the infected monolayers are treated with serial dilutions of the test compounds.
-
Growth Measurement: After a defined incubation period (e.g., 72-96 hours), parasite proliferation is quantified by measuring the reporter signal (fluorescence or luminescence) using a plate reader.[5][9]
-
Data Analysis: The signal from treated wells is normalized to untreated controls. IC₅₀ values are determined from the resulting dose-response curves. Host cell toxicity is concurrently assessed in uninfected host cells treated with the same compound concentrations.
In Vivo Efficacy in a Murine Model of Toxoplasmosis
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of lead compounds.[10][11][12]
-
Animal Model: Mice (e.g., BALB/c or C57BL/6) are commonly used.[13][14]
-
Infection: Mice are infected intraperitoneally or orally with a lethal dose of a virulent T. gondii strain (e.g., RH or ME49).[11][13]
-
Treatment Regimen: Treatment with the test compound (administered via a relevant route, such as oral gavage) is initiated shortly after infection and continued for a specified duration. A vehicle control group is included.
-
Efficacy Endpoints:
-
Survival: The primary endpoint is often the survival time of treated versus control mice.
-
Parasite Burden: At specific time points, tissues (e.g., brain, spleen, liver) can be harvested to quantify the parasite load using quantitative real-time PCR (qPCR) or bioluminescence imaging (for parasites expressing luciferase).[12][15][16]
-
-
Toxicity Monitoring: Animals are monitored for clinical signs of toxicity, including weight loss and changes in behavior.
Mandatory Visualizations
Signaling Pathway Diagram
dot
Caption: The T. gondii FASII pathway and the point of inhibition by TgENR inhibitors.
Experimental Workflow Diagram
dot
Caption: Workflow for the discovery and evaluation of TgENR inhibitors.
Logical Relationship Diagram
dot
Caption: Logical diagram showing competitive inhibition at the TgENR active site.
Conclusion and Future Directions
The enoyl-acyl carrier protein reductase (TgENR) is a clinically validated and highly promising target for the development of novel anti-toxoplasmosis drugs. Inhibitors based on the triclosan scaffold demonstrate potent activity against both the recombinant enzyme and intracellular parasites, with low host cell toxicity.[3][8] The progression of lead compounds into in vivo models has shown protective effects, underscoring the therapeutic potential of this strategy.[4]
Future work should focus on:
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Efficacy Against Bradyzoites: Evaluating the activity of novel TgENR inhibitors against the latent bradyzoite stage of the parasite, which is a critical gap in current therapies.
-
Resistance Studies: Investigating the potential for resistance development and identifying the underlying genetic mechanisms.
-
Combination Therapy: Exploring the synergistic potential of TgENR inhibitors with existing anti-toxoplasmal agents to improve efficacy and reduce the likelihood of resistance.
The continued development of potent and specific TgENR inhibitors represents a rational and promising approach to address the significant unmet medical need in the treatment of toxoplasmosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Toxoplasma gondii effects of XYP1-derived peptides and regulatory mechanisms of XYP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Chemical Inhibitor Efficiency against Intracellular Toxoplasma Gondii Growth Using a Luciferase-Based Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Growth Assay for Toxoplasma gondii Using Yellow Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models for Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models for Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for Toxoplasma gondii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The gene expression level of IFN-γR1 and IFN-γR2 in a murine model treated with Toxoplasma gondii and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time PCR for Quantitative Detection of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Quantitative Real-Time PCR Assay for Detection of Toxoplasma gondii in Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Inhibitor Binding to Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the binding site of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), a critical enzyme in the parasite's fatty acid synthesis pathway and a validated drug target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate research and development of novel therapeutic agents against toxoplasmosis.
Introduction to TgENR as a Drug Target
Toxoplasma gondii, an obligate intracellular protozoan parasite, is responsible for toxoplasmosis, a disease with significant global morbidity and mortality. Current therapeutic options are limited by issues of toxicity and hypersensitivity, underscoring the urgent need for novel drug development. The type II fatty acid synthesis (FASII) pathway, essential for the parasite but absent in its animal hosts, presents a promising area for targeted drug discovery. Within this pathway, the enoyl-acyl carrier protein reductase (TgENR) catalyzes the final, rate-limiting step and has been validated as a crucial enzyme for parasite survival both in vitro and in vivo. Its essential nature and structural divergence from mammalian fatty acid synthesis enzymes make it an attractive target for selective inhibitors.
Quantitative Analysis of Inhibitor Binding
A series of compounds have been evaluated for their inhibitory activity against recombinant TgENR and their efficacy against T. gondii parasites. The data for selected potent inhibitors, including triclosan and its analogs, are summarized below. These compounds demonstrate significant activity against the enzyme and the parasite, with some showing promising in vivo efficacy.
| Compound | Recombinant TgENR IC90 (nM) | T. gondii MIC90 (µM) | In vivo Efficacy (Mouse Model) |
| Triclosan | - | - | Protective |
| Compound 2 | - | ≤6 | More active than triclosan |
| Compound 19 | <45 | ≤6 | More active than triclosan |
| Compound 50 | - | >50 | Not promising |
| Compound 52 | - | >50 | Not promising |
| Compound 53 | - | >50 | Not promising |
Note: IC90 represents the concentration required to inhibit 90% of the enzyme's activity, while MIC90 is the minimum concentration to inhibit 90% of parasite growth. A dash (-) indicates data not specified in the cited sources.
Structural Insights into the TgENR Binding Site
The crystal structure of TgENR has been determined in its apo form and in complex with the cofactor NAD+ and various inhibitors, providing detailed insights into the architecture of the active site and the mechanism of inhibition.
A key structural feature of TgENR is a flexible loop region that flanks the active site. Upon inhibitor binding, this loop becomes ordered, contributing to a slow, tight-binding inhibition mechanism[1]. This conformational change is a hallmark of the enzyme's interaction with potent inhibitors.
The Triclosan Binding Mode
The structure of TgENR in complex with NAD+ and the well-characterized inhibitor triclosan reveals critical interactions within the binding pocket. Triclosan binds in a non-covalent manner, establishing a network of interactions with key amino acid residues.
Binding of Novel Inhibitors: The Case of Compound 19
To understand the binding of more recently developed inhibitors, the co-crystal structure of TgENR with compound 19 was determined to a resolution of 2.7Å[2]. This structure revealed that these novel inhibitors exploit additional space within the binding pocket that is unique to the parasitic ENR family, offering a basis for designing parasite-specific drugs[2]. Structural comparisons with bacterial and plant ENRs have highlighted important differences in the drug-binding pocket, which can be leveraged for developing selective inhibitors[1].
Experimental Protocols
This section details the methodologies employed in the structural and functional characterization of TgENR and its inhibitors.
Protein Expression and Purification of TgENR
Recombinant TgENR is overexpressed in E. coli and purified to homogeneity. A typical workflow for this process is outlined below.
Caption: Workflow for TgENR Expression and Purification.
Crystallization and X-ray Structure Determination
High-resolution crystal structures of TgENR, both in its apo form and in complex with inhibitors, are obtained through X-ray crystallography.
Crystallization of Apo TgENR: Crystals of apo TgENR can be grown using vapor diffusion methods. For example, crystals were successfully grown in a solution containing 0.1 M Tris pH 8.5 and 25%(v/v) t-butanol[1].
Crystallization of TgENR-Inhibitor Complexes: Two primary methods are used to obtain crystals of protein-ligand complexes:
-
Co-crystallization: The purified protein is incubated with the inhibitor prior to setting up crystallization trials.
-
Soaking: Pre-formed crystals of the apo-protein are soaked in a solution containing the inhibitor.
The general workflow for X-ray crystallography is depicted below.
Caption: General Workflow for X-ray Crystallography.
Enzyme Kinetics and Inhibition Assays
The inhibitory potency of compounds against TgENR is determined using enzyme kinetic assays. These assays typically monitor the oxidation of NADH at 340 nm in the presence of the enzyme, substrate (crotonoyl-CoA), and varying concentrations of the inhibitor. The data are then used to calculate IC50 or IC90 values.
The logical flow for determining inhibitor potency is as follows:
Caption: Workflow for Enzyme Inhibition Assay.
Signaling Pathway Context: Fatty Acid Synthesis in Toxoplasma gondii
TgENR is a component of the FASII pathway located in the apicoplast, a non-photosynthetic plastid found in apicomplexan parasites. This pathway is crucial for the de novo synthesis of fatty acids, which are essential for membrane biogenesis and parasite replication. The inhibition of TgENR disrupts this entire pathway, leading to parasite death.
Caption: The FASII Pathway in Toxoplasma gondii.
Conclusion
The structural and functional data presented in this guide highlight the significant potential of TgENR as a therapeutic target. The detailed understanding of the inhibitor binding site, particularly the conformational changes upon ligand binding and the unique structural features of the parasite enzyme, provides a solid foundation for the structure-based design of novel, potent, and selective anti-toxoplasmosis agents. The experimental protocols outlined herein serve as a practical resource for researchers actively engaged in this critical area of drug discovery.
References
In Vitro Activity of TgENR-IN-1 Against Toxoplasma gondii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of potent inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii (TgENR). While the specific compound "TgENR-IN-1" is not explicitly detailed in the available literature, this document synthesizes data from structurally related triclosan analogs that serve as potent inhibitors of this essential enzyme, offering a model for the expected anti-parasitic profile of such a compound.
Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection.[1][2] The parasite relies on a type II fatty acid synthesis (FASII) pathway, which is distinct from the type I pathway found in humans.[3][4][5] This metabolic difference makes the enzymes of the FASII pathway, such as TgENR, attractive targets for novel drug development.[1][3][4][5] TgENR is essential for parasite survival, and its inhibition leads to a disruption of the parasite's lytic cycle.[3][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of various triclosan analogs designed as inhibitors of TgENR. These compounds demonstrate potent activity against both the recombinant TgENR enzyme and the tachyzoite stage of T. gondii, with minimal toxicity to host cells.
Table 1: In Vitro Inhibitory Activity Against Recombinant TgENR
| Compound | IC50 (nM) against TgENR | Reference |
| Triclosan | < 20 | [3] |
| Analog 16a | 43 | [7] |
| Analog 16c | 26 | [7] |
| Other Analogs | 17 - 130 | [7] |
Table 2: In Vitro Anti-parasitic Activity and Cytotoxicity
| Compound | IC50 (µM) against T. gondii Tachyzoites | CC50 (µM) against Human Foreskin Fibroblasts | Selectivity Index (SI = CC50/IC50) | Reference |
| Triclosan | 0.2 | > 10 | > 50 | [3][4] |
| Analog 16a | 0.25 | > 10 | > 40 | [7] |
| Analog 16c | 0.25 | > 10 | > 40 | [7] |
| Analogs 5, 8–10, 15–17 | 1.6 - 3.5 | > 10 | > 2.8 - 6.25 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
TgENR Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TgENR.
-
Protein Expression and Purification : Recombinant TgENR is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Assay Reaction : The assay measures the NADH-dependent reduction of a substrate analog. A typical reaction mixture includes purified TgENR, NADH, and the test compound at various concentrations.
-
Initiation and Measurement : The reaction is initiated by the addition of the substrate (e.g., trans-2-enoyl-ACP). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
In Vitro Parasite Growth Inhibition (Plaque) Assay
This assay assesses the effect of the inhibitor on the lytic cycle of T. gondii tachyzoites.
-
Cell Culture : Human foreskin fibroblast (HFF) cells are grown to confluence in multi-well plates.
-
Parasite Infection : The HFF monolayers are infected with a low number of T. gondii tachyzoites.
-
Compound Treatment : The infected cells are then treated with various concentrations of the test compound. A positive control (e.g., pyrimethamine) and a negative control (vehicle) are included.
-
Incubation : The plates are incubated for a period that allows for multiple rounds of parasite replication and host cell lysis, leading to the formation of visible plaques (zones of dead host cells).
-
Quantification : The plaques are stained (e.g., with crystal violet) and counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle-treated control.
Host Cell Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells used for parasite culture.
-
Cell Seeding : HFF cells are seeded in multi-well plates and allowed to attach and grow.
-
Compound Exposure : The cells are exposed to a range of concentrations of the test compound for a duration similar to the parasite growth inhibition assay.
-
Viability Assessment : Cell viability is measured using a suitable method, such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis : The absorbance readings are plotted against the compound concentration to generate a dose-response curve. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.
Visualizations
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for evaluating the in vitro efficacy of TgENR inhibitors.
Signaling Pathway: Inhibition of the FASII Pathway in T. gondii
Caption: Inhibition of the T. gondii FASII pathway by this compound.
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxoplasma gondii effectors are master regulators of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination of potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase by a thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Toxicity and Preclinical Evaluation of Novel Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide synthesizes preliminary toxicity and efficacy data for potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). As specific data for a compound designated "TgENR-IN-1" is not publicly available, this document utilizes data from representative potent TgENR inhibitors, referred to as "representative compounds" (such as compounds 16a, 16c, 2, and 19 mentioned in the scientific literature), to provide a comprehensive overview of the expected preclinical evaluation process and potential toxicity profile for a novel agent in this class.
Introduction
Toxoplasma gondii is a widespread protozoan parasite that can cause significant morbidity and mortality, particularly in immunocompromised individuals and during congenital infection.[1] Current treatments for toxoplasmosis are often limited by toxicity and hypersensitivity issues, highlighting the urgent need for novel therapeutic agents.[1][2] The type II fatty acid synthesis (FASII) pathway, present in the parasite's apicoplast but absent in humans, offers a promising target for selective drug development.[2] Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in this pathway, and its inhibition leads to parasite death.[2] This guide provides a technical overview of the preliminary toxicity studies for potent and selective inhibitors of TgENR, outlining key experimental protocols, presenting available data, and illustrating relevant biological pathways and experimental workflows.
Mechanism of Action
TgENR inhibitors, such as the well-studied biocide triclosan and its more potent analogs, act by binding to the active site of the TgENR enzyme.[2][3] This binding is often slow and tight, leading to the potent inhibition of the enzyme's function, which is to catalyze the final reductive step in each cycle of fatty acid elongation.[3] By disrupting the FASII pathway, these inhibitors prevent the synthesis of essential fatty acids required for parasite membrane formation and survival, ultimately leading to parasite growth arrest.[2]
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enoyl-Acyl Carrier Protein Reductase (ENR) Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of ENR in Bacterial Fatty Acid Synthesis
The Enoyl-Acyl Carrier Protein Reductase (ENR) is a critical enzyme that catalyzes the final and rate-limiting step in each elongation cycle of the type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for the biosynthesis of fatty acids, which are indispensable components of bacterial cell membranes. ENR catalyzes the NADH or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[2]
Significant structural and organizational differences exist between the bacterial FAS-II system and the mammalian type I fatty acid synthesis (FAS-I) system.[3][4] In bacteria, the enzymes of the FAS-II pathway are expressed as discrete, soluble proteins, whereas in mammals, they are integrated into a single large multifunctional polypeptide.[2] This fundamental difference, coupled with the essentiality of ENR for the survival of many pathogenic bacteria, makes it a highly attractive and validated target for the development of narrow-spectrum antibacterial agents.[5][6] Prominent examples of ENR inhibitors include the frontline anti-tuberculosis drug isoniazid and the broad-spectrum biocide triclosan.[7][8]
The ENR Catalytic Reaction and Pathway
The core function of ENR is to reduce the double bond in trans-2-enoyl-ACP, thereby elongating the fatty acid chain by two carbons in each cycle of the FAS-II pathway. The reaction utilizes a hydride from NADH or NADPH as the reducing agent.[9] The catalytic mechanism typically involves a tyrosine residue acting as a proton donor to the enolate intermediate formed after hydride attack, and a lysine residue that stabilizes the transition state.[2]
Diversity of Bacterial ENR Enzymes
While ENR's function is conserved, there is a surprising diversity in its protein structure and classification across different bacterial species.[1][10] This diversity has implications for the spectrum of activity of ENR inhibitors. The major families of ENR enzymes include:
-
FabI: The most studied ENR type, FabI is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[9] It is found in many gram-negative and gram-positive bacteria, including Escherichia coli and Staphylococcus aureus.[3] The mycobacterial homolog, InhA, is the target of isoniazid.[11]
-
FabK: Structurally unrelated to FabI, FabK is a flavin mononucleotide (FMN)-dependent enzyme with a TIM barrel structure.[12] It is found in species like Streptococcus pneumoniae.[12] The presence of FabK can confer resistance to FabI-specific inhibitors like triclosan.[7]
-
FabL: A FabI homolog found in Bacillus subtilis, FabL exhibits sufficient similarity to FabI that some inhibitors may target both.[3]
-
FabV: A more recently discovered ENR type that is also a member of the SDR family but is significantly larger than typical FabI enzymes.[13]
Some bacterial species, such as Enterococcus faecalis, possess both FabI and FabK, providing functional redundancy that can be a challenge for drug development.[3]
ENR as a Premier Antibacterial Drug Target
ENR is considered an excellent target for antibacterial drug discovery for several key reasons:
-
Essentiality: The ENR-encoding genes are essential for the viability of numerous pathogenic bacteria.[9][3]
-
Conservation: The enzyme's sequence is well-conserved across many bacterial species, allowing for the potential development of broad-spectrum agents.[5]
-
Selectivity: The stark differences between the bacterial FAS-II and mammalian FAS-I systems reduce the likelihood of inhibitors having off-target effects on the human host, promising a high therapeutic index.[3][4]
-
Clinical Validation: The clinical success of isoniazid against Mycobacterium tuberculosis and the widespread use of triclosan confirm that inhibiting ENR is an effective antibacterial strategy.[7][12]
Mechanism of Action of Key Inhibitors
Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[14] The activated form of INH then covalently attaches to the NAD+ cofactor, forming an INH-NAD adduct. This adduct acts as a potent, slow-onset inhibitor of the M. tuberculosis ENR, InhA, by mimicking the natural NADH cofactor but blocking the catalytic reaction.[11][14]
Triclosan: This broad-spectrum biocide is a potent inhibitor of FabI.[8] Crystal structures have revealed that triclosan, in the presence of NAD+, binds specifically and non-covalently to the ENR active site, forming a stable ternary complex (ENR-NAD+-triclosan) that prevents the natural enoyl-ACP substrate from binding.[8]
Quantitative Data: ENR Inhibitors
The development of novel ENR inhibitors is an active area of research. High-throughput screening and rational drug design have identified multiple chemical classes with potent activity against various bacterial ENRs.[3][7]
| Inhibitor Class | Compound Example | Target Enzyme | IC₅₀ | Target Organism | MIC (μg/mL) | Reference |
| Diphenyl Ethers | Triclosan | S. aureus FabI | ~50 nM | S. aureus | - | [12] |
| Thio-pyridines | GTC-330346 | Purified ENR | 3-25 µM | B. subtilis | 8 | [3] |
| Imidazoles | 1,4-disubstituted | E. coli ENR | ~4 µM | S. aureus | 8 | [3] |
| Arylamides | Library Hit | M. tb InhA | 90 nM | M. tuberculosis | - | [11] |
| Novel Scaffolds | Fab-001 | S. aureus FabI | 12 nM | S. aureus (incl. MRSA) | - | [4] |
| Fab-001 | E. coli FabI | 58 nM | E. coli | - | [4] |
Note: IC₅₀ (50% inhibitory concentration) measures in vitro enzyme inhibition, while MIC (minimum inhibitory concentration) measures whole-cell bacterial growth inhibition. Direct comparison requires caution.
Experimental Protocols
Protocol for Recombinant ENR (FabI) Expression and Purification
This protocol describes the expression and purification of His-tagged E. coli FabI for use in enzymatic and inhibition assays.
-
Cloning: Subclone the E. coli fabI gene into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag and a thrombin cleavage site.
-
Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin) and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Harvesting and Lysis:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes, then sonicate the suspension on ice until no longer viscous.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged FabI protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Verification and Storage:
-
Analyze eluted fractions by SDS-PAGE to confirm purity and size (~28 kDa for E. coli FabI).
-
Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine protein concentration (e.g., via Bradford assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol for a Spectrophotometric ENR Activity Assay
This assay measures ENR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.
-
Reagents:
-
Assay Buffer: 100 mM sodium phosphate pH 7.5, 1 mM β-mercaptoethanol.
-
Enzyme Stock: Purified ENR (FabI) diluted in assay buffer to a working concentration (e.g., 100 nM).
-
NADH Stock: 10 mM NADH in assay buffer.
-
Substrate Stock: 5 mM crotonyl-CoA (a common substrate analog for enoyl-ACP) in water.
-
-
Procedure:
-
Set up a UV-transparent 96-well plate or cuvettes.
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
150 µM NADH
-
100 µM Crotonyl-CoA
-
5-10 nM ENR enzyme
-
Assay buffer to final volume.
-
-
For inhibitor studies, pre-incubate the enzyme with the test compound for 10-15 minutes before initiating the reaction.
-
Initiate the reaction by adding the final component (typically the substrate, crotonyl-CoA, or the enzyme).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor (DMSO) control.
-
Determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.
-
Workflow for High-Throughput Screening (HTS) of ENR Inhibitors
HTS is essential for identifying novel inhibitor scaffolds from large chemical libraries.
Conclusion
The enoyl-acyl carrier protein reductase pathway remains a cornerstone of antibacterial research and development. Its essential role in bacterial physiology and its divergence from mammalian metabolic pathways provide a solid foundation for selective drug design.[3][6] While the diversity of ENR enzymes across different species presents a challenge, it also offers an opportunity for the development of both narrow-spectrum agents tailored to specific pathogens and broad-spectrum inhibitors that target conserved features. Continued investigation into the structure, function, and inhibition of this pathway, aided by the robust experimental protocols outlined herein, will be crucial for discovering the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Diversity in enoyl-acyl carrier protein reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]
- 6. Enoyl acyl carrier protein reductase inhibitors: an updated patent review (2011 - 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity in enoyl-acyl carrier protein reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to Enoyl-Acyl Carrier Protein Reductase (ENR) as a Drug Target in Apicomplexan Parasites
Audience: Researchers, Scientists, and Drug Development Professionals Topic: The Role and Inhibition of TgENR in Apicomplexan Parasites
Executive Summary
Apicomplexan parasites, including the causative agents of toxoplasmosis (Toxoplasma gondii) and malaria (Plasmodium species), pose a significant threat to global health. The emergence of drug resistance necessitates the discovery of novel therapeutic targets. The type II fatty acid synthesis (FASII) pathway, essential for these parasites but absent in their human hosts, presents a promising area for drug development. A key enzyme in this pathway, the enoyl-acyl carrier protein reductase (ENR), catalyzes the final, rate-limiting step in fatty acid elongation. This guide provides an in-depth analysis of Toxoplasma gondii ENR (TgENR), its role in parasite survival, the mechanism of its inhibitors, and the experimental protocols used for its study. While this document refers to a representative inhibitor as TgENR-IN-1, it draws upon data from well-characterized ENR inhibitors like triclosan and its analogs to illustrate the principles of targeting this critical enzyme.
The Role of ENR in Apicomplexan Parasites
Apicomplexan parasites possess a unique organelle of algal origin known as the apicoplast, which houses the prokaryotic-like FASII pathway.[1] This pathway is crucial for producing fatty acids necessary for membrane biosynthesis and as precursors for essential molecules like lipoic acid.[2] The ENR enzyme (also known as FabI) is responsible for the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP, the final reductive step in each cycle of fatty acid elongation.[2] The essentiality of the FASII pathway for parasite survival has been validated in both T. gondii and the liver stage of Plasmodium parasites, making TgENR an attractive and validated target for antimicrobial drug discovery.[2][3]
Rationale for Targeting TgENR
The primary rationale for targeting TgENR is its essentiality for the parasite and its distinction from the host's fatty acid synthesis machinery. Humans utilize a type I fatty acid synthase (FASI) system, which is a large, multifunctional polypeptide complex, fundamentally different from the discrete, single-polypeptide enzymes of the parasite's FASII pathway.[2][4] This structural and functional divergence allows for the development of selective inhibitors that target the parasite enzyme with minimal off-target effects on the human host.
Caption: Logical basis for selectively targeting parasite TgENR.
Mechanism of Action of TgENR Inhibitors
Potent inhibitors of TgENR, such as the well-studied biocide triclosan, function as slow-binding, reversible inhibitors.[2][5] Structural studies have revealed that these inhibitors typically bind to a stable ternary complex formed by the enzyme and the oxidized cofactor NAD+.[5][6] The inhibitor occupies the binding site of the enoyl-ACP substrate, effectively blocking the catalytic reaction. The crystal structure of TgENR in complex with NAD+ and triclosan shows that the inhibitor sits within the drug-binding pocket, making key interactions that stabilize the complex and prevent substrate access.[5] This mode of action, requiring the presence of NAD+, is a key feature that can be exploited in biochemical assays.[6]
References
- 1. Inhibitors of Nonhousekeeping Functions of the Apicoplast Defy Delayed Death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triclosan inhibits the growth of Plasmodium falciparum and Toxoplasma gondii by inhibition of apicomplexan Fab I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TgENR-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TgENR-IN-1 is a small molecule inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway located in the apicoplast of the parasite. The FASII pathway is essential for the parasite's survival and is absent in its human host, making TgENR an attractive target for the development of novel anti-parasitic agents. This compound, also identified as Compound 5a in scientific literature, is a diaryl ether compound designed to offer improved physicochemical properties over earlier generation inhibitors like triclosan. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its efficacy and cytotoxicity.
Mechanism of Action
This compound functions by specifically inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme in Toxoplasma gondii. This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation within the apicoplast's FASII pathway. By blocking this step, this compound disrupts the parasite's ability to synthesize essential fatty acids, which are crucial for membrane biogenesis and overall parasite viability. This disruption of fatty acid synthesis ultimately leads to the inhibition of parasite growth and replication.
Figure 1: Simplified diagram of the T. gondii FASII pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound and related compounds for comparison. It is important to note that specific IC50 and MIC50 values for this compound are limited in publicly available literature.
| Compound Name | Target | Assay Type | IC50 / MIC50 / Other | Host Cell Line | CC50 | Selectivity Index (SI) | Reference |
| This compound (Compound 5a) | TgENR | Enzyme Inhibition | 25% inhibition at 1 µM | - | - | - | MedChemExpress Datasheet |
| This compound (Compound 5a) | T. gondii | Parasite Growth | >10 µM | - | - | - | MedChemExpress Datasheet |
| Triclosan | TgENR | Enzyme Inhibition | <20 nM | HFF | >20 µM | >100 | Cheng et al., 2013[1][2] |
| Triclosan | T. gondii | Parasite Growth | ~200 nM | HFF | >20 µM | >100 | Cheng et al., 2013[2] |
| Compound 16c | TgENR | Enzyme Inhibition | 26 nM | HFF | >20 µM | >80 | Muench et al., 2014[3] |
| Compound 16c | T. gondii | Parasite Growth | 250 nM | HFF | >20 µM | >80 | Muench et al., 2014[3] |
HFF: Human Foreskin Fibroblast CC50: 50% Cytotoxic Concentration Selectivity Index (SI) = CC50 / IC50
Experimental Protocols
The following protocols are adapted from methodologies used for characterizing similar diaryl ether inhibitors of TgENR. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Toxoplasma gondii Growth Inhibition Assay (β-galactosidase Reporter Assay)
This assay quantifies the inhibitory effect of this compound on the proliferation of T. gondii tachyzoites within a host cell monolayer. It utilizes a parasite strain engineered to express β-galactosidase.
Figure 2: Workflow for the T. gondii growth inhibition assay.
Materials:
-
Human Foreskin Fibroblasts (HFF) or other suitable host cell line
-
T. gondii tachyzoites (RH strain expressing β-galactosidase, e.g., RH-2F)
-
Complete DMEM (supplemented with 10% FBS, 2 mM glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Triton X-100
-
Microplate reader
Procedure:
-
Host Cell Plating: Seed HFF cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final concentration of DMSO should be kept constant and low (e.g., ≤0.5%) across all wells. Include a vehicle control (DMSO only) and a positive control (e.g., pyrimethamine).
-
Parasite Infection: After the HFF monolayer is confluent, aspirate the medium. Add 100-200 freshly harvested RH-2F tachyzoites per well, suspended in the medium containing the different concentrations of this compound.
-
Incubation: Incubate the infected plates for 72 hours at 37°C with 5% CO2.
-
Assay Development: a. Add 10 µL of 10% Triton X-100 to each well to lyse the host cells and inactivate the parasites. b. Add 1 mM CPRG substrate to each well.
-
Measurement: Incubate the plate at 37°C for 4-12 hours, or until a color change is apparent in the control wells. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Host Cell Cytotoxicity Assay
This assay is crucial to determine if the observed anti-parasitic effect of this compound is due to specific inhibition of the parasite or general toxicity to the host cells.
Figure 3: Workflow for the host cell cytotoxicity assay.
Materials:
-
Human Foreskin Fibroblasts (HFF) or other suitable host cell line
-
Complete DMEM
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or resazurin-based reagents)
-
Microplate reader
Procedure:
-
Host Cell Plating: Seed HFF cells into a 96-well plate to achieve a confluent monolayer after 24 hours, as described in Protocol 1.
-
Compound Addition: Aspirate the medium from the confluent monolayer and add fresh medium containing the same serial dilutions of this compound as used in the growth inhibition assay. Ensure the final DMSO concentration is consistent.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: a. Add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 solution to each 100 µL of medium). b. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve. The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the compound's therapeutic window.
Disclaimer
These protocols are intended as a guide. Researchers should consult the primary literature and optimize conditions for their specific cell lines, parasite strains, and laboratory equipment. Proper safety precautions should be taken when handling chemical compounds and infectious agents. For research use only. Not for use in diagnostic procedures.
References
- 1. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Triclosan Scaffold in Search of Improved Inhibitors for Enoyl-Acyl Carrier Protein (ACP) Reductase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TgENR-IN-1: A Potent Inhibitor of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase
Disclaimer: The specific compound "TgENR-IN-1" is not explicitly detailed in the available scientific literature. The following application notes and protocols are based on the well-characterized properties and experimental procedures for potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), such as triclosan analogs, which are extensively studied for their anti-parasitic activity.[1][2] Researchers should validate these protocols for their specific inhibitor of interest.
Introduction
This compound is a potent inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), a critical enzyme in the parasite's type II fatty acid synthesis (FASII) pathway.[1][2] This pathway is essential for the survival of the parasite and is absent in the human host, making TgENR an attractive target for the development of novel anti-parasitic drugs.[1][2][3] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in in vitro studies.
Solubility and Preparation of Stock Solutions
Based on the characteristics of similar potent TgENR inhibitors, this compound is expected to have poor solubility in aqueous solutions. Organic solvents are therefore recommended for the preparation of stock solutions.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Protocol for Preparation of a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , weigh 0.3 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle heating (37°C) or sonication may be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term storage (up to one week), the solution can be kept at 4°C.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several potent TgENR inhibitors, which can be used as a reference for the expected potency of this compound.
| Compound Class | Target | IC₅₀ (nM) | Parasite Growth Inhibition (MIC₉₀, µM) | Reference |
| Triclosan Analogs | Recombinant TgENR | < 45 | ≤ 6 | [1][4] |
| 4'- and 5-Triclosan Analogs | Recombinant TgENR | Low nanomolar | Not specified | [2] |
| 6-Triclosan Analogs | Recombinant TgENR | Potent inhibitors | Potent inhibitors | [2] |
Experimental Protocols
4.1. In Vitro TgENR Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant TgENR.
Materials:
-
Recombinant TgENR enzyme
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)
-
NADH
-
Crotonyl-CoA
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Prepare Assay Plate:
-
Add 2 µL of each this compound dilution to the wells of a 96-well plate.
-
Include control wells with 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
-
Add Enzyme: Add 50 µL of a solution containing the recombinant TgENR enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of a substrate solution containing NADH and crotonyl-CoA in assay buffer to each well.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
4.2. Toxoplasma gondii Growth Inhibition Assay
This protocol is used to assess the efficacy of this compound in inhibiting the growth of T. gondii tachyzoites in a host cell culture.
Materials:
-
Human foreskin fibroblasts (HFF) or other suitable host cells
-
T. gondii tachyzoites (e.g., RH strain)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution (10 mM in DMSO)
-
96-well culture plates
-
Microscopy equipment or a suitable viability assay (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed Host Cells: Seed HFF cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Infect with Parasites: After 24 hours, infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5-1.
-
Add Inhibitor: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the host cells. Add the diluted inhibitor to the infected cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess Parasite Growth:
-
Microscopy: Visually assess the reduction in parasite plaque formation compared to the DMSO control.
-
Viability Assay: Use a suitable assay to quantify the viability of the host cells, which will be reduced due to parasite-induced lysis in the absence of effective inhibition.
-
-
Data Analysis: Determine the concentration of this compound that inhibits parasite growth by 90% (MIC₉₀).
Visualizations
5.1. Signaling Pathway
Caption: The Type II Fatty Acid Synthesis (FASII) pathway in T. gondii, with this compound inhibiting the final reductive step catalyzed by TgENR.
5.2. Experimental Workflow
Caption: Experimental workflow for the preparation and in vitro enzymatic testing of this compound.
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols for TgENR-IN-1: An Inhibitor of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii, an obligate intracellular protozoan parasite, is the causative agent of toxoplasmosis, a disease affecting a significant portion of the global population. The emergence of drug resistance and the limitations of current therapies necessitate the development of novel therapeutic agents. The type II fatty acid synthesis (FASII) pathway, located in the parasite's apicoplast, is essential for its survival and presents a promising target for drug development as it is absent in the mammalian host.[1][2][3][4] Enoyl-Acyl Carrier Protein Reductase (TgENR), a key enzyme in this pathway, is a validated target for inhibitors.[1][5]
This document provides detailed application notes and protocols for the use of TgENR-IN-1, a representative inhibitor of TgENR, in in vivo mouse models of toxoplasmosis. The information herein is based on studies conducted with well-characterized TgENR inhibitors such as triclosan and its potent analogs.
Mechanism of Action
This compound acts by specifically inhibiting the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation within the FASII pathway.[6] Inhibition of TgENR disrupts the synthesis of essential fatty acids, which are crucial for parasite membrane biogenesis, replication, and overall survival.[2][4] The disruption of this pathway ultimately leads to parasite death.
Signaling Pathway: Type II Fatty Acid Synthesis (FASII) in Toxoplasma gondii Apicoplast
References
- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection [frontiersin.org]
- 3. The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. The intracellular parasite Toxoplasma gondii depends on the synthesis of long chain and very long-chain unsaturated fatty acids not supplied by the host cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TgENR-IN-1 Efficacy in Toxoplasma gondii Tachyzoites
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite of significant medical importance. The emergence of drug resistance necessitates the development of novel therapeutic agents. The type II fatty acid synthesis (FASII) pathway, located in the parasite's apicoplast, is an attractive drug target as it is essential for parasite survival and is absent in humans.[1][2] TgENR-IN-1 is a potent inhibitor of the T. gondii enoyl-acyl carrier protein reductase (TgENR), a key enzyme in the FASII pathway.[3][4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against the tachyzoite stage of T. gondii, the rapidly replicating form responsible for acute infection.
The following protocols describe three standard assays to quantify the inhibitory effects of this compound on parasite proliferation, lytic cycle, and host cell viability:
-
Plaque Assay: To assess the overall lytic cycle of the parasite over an extended period.
-
Replication Assay: To specifically measure the rate of parasite replication within host cells.
-
Host Cell Viability Assay: To determine the cytotoxic effects of the compound on the host cells.
Signaling Pathway of TgENR in Apicoplast Fatty Acid Synthesis
The FASII pathway in the apicoplast is crucial for the synthesis of fatty acids, which are vital for membrane biogenesis and as precursors for essential molecules like lipoic acid.[1][2][6] TgENR catalyzes the final, rate-limiting step in each elongation cycle of fatty acid synthesis.[3][4] Inhibition of TgENR by compounds like this compound disrupts this pathway, leading to parasite death.
Caption: Inhibition of TgENR by this compound in the apicoplast FASII pathway.
Experimental Protocols
Plaque Assay
This assay measures the ability of tachyzoites to complete multiple lytic cycles, resulting in the formation of clear zones (plaques) in a host cell monolayer. The size and number of plaques are indicative of parasite viability and proliferation.[7][8][9][10]
Materials:
-
Human foreskin fibroblasts (HFFs) or other suitable host cells
-
T. gondii tachyzoites (e.g., RH strain)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.2% crystal violet in 20% ethanol)
Protocol Workflow:
Caption: Workflow for the Toxoplasma gondii plaque assay.
Detailed Steps:
-
Seed HFF cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Freshly harvested tachyzoites are syringe-lysed, filtered, and counted.
-
Infect the HFF monolayers with approximately 100-200 tachyzoites per well.[7][8]
-
Prepare serial dilutions of this compound in complete DMEM. Add the different concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).
-
Incubate the plates undisturbed in a humidified incubator at 37°C with 5% CO2 for 7-10 days.[7][8]
-
After the incubation period, wash the monolayers gently with PBS to remove the medium.
-
Fix the cells with 4% paraformaldehyde for 20 minutes or ice-cold methanol for 10 minutes.[7][10]
-
Wash the fixed cells with PBS.
-
Stain the monolayer with crystal violet solution for 10-20 minutes at room temperature.[10]
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Scan the plates and quantify the number and area of the plaques using software like ImageJ.[7][9]
Replication Assay (Parasites per Vacuole)
This assay directly measures the replication rate of intracellular tachyzoites by counting the number of parasites within individual parasitophorous vacuoles at a specific time point post-infection.[11][12]
Materials:
-
HFF cells
-
T. gondii tachyzoites
-
Complete DMEM
-
This compound stock solution
-
24-well plates with glass coverslips
-
PBS
-
Fixing solution (4% paraformaldehyde)
-
Permeabilization solution (0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-SAG1)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
-
Fluorescence microscope
Protocol Workflow:
Caption: Workflow for the Toxoplasma gondii replication assay.
Detailed Steps:
-
Seed HFFs on glass coverslips in 24-well plates and grow until sub-confluent.
-
Infect the HFFs with freshly harvested tachyzoites at a multiplicity of infection (MOI) of approximately 1.
-
Allow parasites to invade for 2-4 hours at 37°C.[11]
-
Wash the cells three times with PBS to remove extracellular parasites.
-
Add fresh complete DMEM containing serial dilutions of this compound or controls.
-
Incubate for 24 to 30 hours to allow for parasite replication.[13]
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a parasite surface antigen (e.g., mouse anti-SAG1) for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear stain (DAPI or Hoechst) for 1 hour.[13]
-
Wash the coverslips and mount them onto glass slides.
-
Using a fluorescence microscope, count the number of parasites in at least 100 randomly selected vacuoles for each condition.
Host Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of host cells and serves as an indicator of cell viability. It is crucial to determine if the observed anti-parasitic effect of this compound is due to specific targeting of the parasite or general cytotoxicity to the host cells.[14]
Materials:
-
HFF cells
-
Complete DMEM
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol Workflow:
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection [frontiersin.org]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination of potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase by a thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The intracellular parasite Toxoplasma gondii depends on the synthesis of long chain and very long-chain unsaturated fatty acids not supplied by the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. morrissettelab.bio.uci.edu [morrissettelab.bio.uci.edu]
- 9. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Toxoplasma gondii Replication in Naïve and Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Toxoplasma gondii Replication in Naïve and Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-content imaging assay to evaluate Toxoplasma gondii infection and proliferation: A multiparametric assay to screen new compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of lumefantrine as an effective drug against Toxoplasma gondii infection – in vitro and in vivo study | Parasitology | Cambridge Core [cambridge.org]
Application Note and Protocol: Co-crystallization of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR) with the Inhibitor TgENR-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Toxoplasma gondii, a widespread protozoan parasite, is a significant cause of morbidity and mortality, particularly in immunocompromised individuals and during congenital infections[1]. The emergence of resistance and the limitations of current therapies necessitate the development of novel drugs. The parasite's type II fatty acid synthesis (FASII) pathway, located in the apicoplast, is essential for its survival and is absent in humans, making its enzymes attractive drug targets[2][3]. Enoyl-Acyl Carrier Protein Reductase (TgENR) catalyzes the final reductive step in the FASII pathway[2][4]. This document provides a detailed protocol for the co-crystallization of TgENR with a representative inhibitor, TgENR-IN-1. The successful generation of high-quality protein-inhibitor co-crystals is a critical step in structure-based drug design, enabling the visualization of molecular interactions and guiding the optimization of lead compounds. The methodology is based on established protocols for co-crystallizing TgENR with other potent inhibitors, such as triclosan and its analogs[1][2].
Key Signaling Pathway and Experimental Workflow
To understand the context of this protocol, it is important to visualize both the biological role of TgENR and the experimental procedure for co-crystallization.
Caption: Role of TgENR in the FASII pathway and its inhibition.
Caption: Experimental workflow for TgENR co-crystallization.
Materials and Reagents
This table summarizes the necessary materials for the expression, purification, and co-crystallization of the TgENR-inhibitor complex.
| Reagent / Material | Specification | Purpose |
| Protein Expression & Purification | ||
| TgENR Expression Vector | E. coli optimized plasmid (e.g., pET vector) with His-tag | Heterologous protein expression |
| E. coli Expression Strain | e.g., BL21(DE3) | Host for protein expression |
| Luria-Bertani (LB) Broth | Standard formulation | Bacterial growth medium |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular biology grade, 1M stock | Inducer for protein expression |
| Lysis Buffer | 50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, Imidazole | Cell disruption and protein extraction |
| Ni-NTA Agarose | High-affinity resin | Affinity chromatography purification |
| Elution Buffer | Lysis buffer + high concentration of Imidazole (e.g., 250-500 mM) | Elution of His-tagged protein |
| Gel Filtration Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl | Final purification step (polishing) |
| Co-crystallization | ||
| Purified TgENR Protein | >95% purity, concentrated to 5-15 mg/mL | Macromolecule for crystallization |
| This compound | High purity solid | Inhibitor ligand |
| β-Nicotinamide adenine dinucleotide (NAD+) | >98% purity | Required cofactor for inhibitor binding[3] |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% | Solvent for inhibitor stock solution |
| Tris-HCl, pH 9.0 | 1 M stock, sterile filtered | Buffer component for reservoir solution |
| Polyethylene glycol (PEG) 8000 | Crystallography grade | Precipitant for crystallization[1][2] |
| Glycerol | Crystallography grade, 50% (v/v) stock | Cryoprotectant[5] |
| Crystallization Plates | 24- or 96-well format | For hanging or sitting drop setup |
Experimental Protocols
Protocol 1: Expression and Purification of TgENR
High purity and homogeneity of the protein sample are critical for successful crystallization[6].
-
Transformation: Transform the TgENR expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)) and select for positive colonies.
-
Expression: Grow a starter culture overnight. Inoculate a larger volume of LB broth and grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.5-1.0 mM) and continue to grow cultures at a reduced temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse cells using sonication or a high-pressure homogenizer.
-
Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute TgENR using the Elution Buffer.
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer. This step separates TgENR from aggregates and other contaminants.
-
Quality Control: Analyze peak fractions by SDS-PAGE to confirm purity (>95%). Pool the purest fractions and concentrate the protein to 5-15 mg/mL. Determine the final concentration using a spectrophotometer (A₂₈₀) or a protein assay. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Preparation of Ligands
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in 100% DMSO. The inhibitor must be fully dissolved.
-
NAD+ Stock: Prepare a 100 mM stock solution of NAD+ in nuclease-free water. Adjust the pH to ~7.5 if necessary. Store both ligand stocks at -20°C or -80°C.
Protocol 3: Co-crystallization by Hanging Drop Vapor Diffusion
This protocol is adapted from successful co-crystallization of TgENR with other inhibitors[1][2].
-
Prepare Protein-Ligand Complex:
-
On ice, mix the purified TgENR protein with NAD+ and this compound. A typical molar ratio is 1:5:5 (Protein:NAD+:Inhibitor).
-
Example: To 100 µL of 10 mg/mL TgENR, add the required volume of NAD+ and this compound stocks to achieve a 5-fold molar excess of each. The final DMSO concentration should not exceed 5% (v/v) to avoid interfering with crystallization.
-
Incubate the mixture on ice for at least 60 minutes to ensure complete complex formation. Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.
-
-
Set Up Crystallization Plates:
-
Pipette 500 µL of the Reservoir Solution into the well of a 24-well crystallization plate.
-
Reservoir Solution (Starting Condition): 0.1 M Tris-HCl pH 9.0, 6% (w/v) PEG 8000[2].
-
-
Prepare the Hanging Drop:
-
On a siliconized glass cover slip, pipette 1 µL of the protein-ligand complex supernatant.
-
Add 1 µL of the Reservoir Solution from the well to the protein drop. Mix gently by pipetting up and down without introducing bubbles.
-
The final drop contains the protein complex and precipitant in a 1:1 ratio.
-
-
Incubation and Monitoring:
-
Invert the cover slip and place it over the well, sealing it with grease to create an airtight system.
-
Incubate the plate at a constant temperature, for example, 290K (17°C)[2].
-
Monitor the drops regularly under a microscope for crystal growth over several days to weeks.
-
Data Presentation: Parameters for Co-crystallization
The following tables summarize the key quantitative parameters for setting up the co-crystallization experiment. Optimization may be required for the specific inhibitor this compound.
Table 1: Protein and Ligand Concentrations
| Component | Stock Concentration | Final Concentration in Drop (1:1 ratio) | Notes |
| TgENR | 5 - 15 mg/mL | 2.5 - 7.5 mg/mL | Higher concentration often promotes nucleation. |
| NAD+ | 100 mM | ~1-2 mM | A 5-10 fold molar excess over protein is recommended. |
| This compound | 50 - 100 mM (in DMSO) | ~1-2 mM | A 5-10 fold molar excess over protein is recommended. |
Table 2: Starting Crystallization Condition and Optimization Ranges
| Component | Starting Condition[2] | Recommended Range for Optimization | Role |
| Buffer | 0.1 M Tris-HCl | 0.1 M of various buffers (e.g., HEPES, Tris) | Maintains a stable pH. |
| pH | 9.0 | 7.5 - 9.5 | Protein solubility and crystal packing are highly pH-dependent[7]. |
| Precipitant | 6% (w/v) PEG 8000 | 4 - 12% (w/v) PEG 8000 or other PEGs | Induces protein supersaturation, leading to crystallization[7]. |
| Temperature | 290 K (17 °C) | 4 °C, 17-20 °C | Affects kinetics of nucleation and crystal growth. |
Troubleshooting and Optimization
-
No Crystals: If no crystals appear, try varying the protein concentration, the precipitant concentration, and the pH[7]. Seeding with crushed microcrystals from a previous experiment can sometimes induce nucleation[8].
-
Precipitate: Amorphous precipitate suggests that supersaturation was reached too quickly. Try lowering the protein and/or precipitant concentration.
-
Microcrystals: If only small needles or microcrystals form, try slowing down the equilibration rate. This can be achieved by using a larger drop volume, a smaller reservoir volume, or by lowering the precipitant concentration. Additives or detergents at low concentrations can sometimes improve crystal quality.
-
Cryoprotection: Before X-ray data collection, crystals must be cryoprotected. Soak the crystal briefly in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen[5].
References
- 1. Expression, purification and preliminary crystallographic analysis of the Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxoplasma gondii scavenges host-derived lipoic acid despite its de novo synthesis in the apicoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing TgENR-IN-1 Cytotoxicity in Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TgENR-IN-1 is a potent inhibitor of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), an essential enzyme in the parasite's type II fatty acid synthesis (FASII) pathway. This pathway is absent in mammals, making TgENR an attractive target for selective anti-parasitic drug development. However, it is crucial to assess the potential cytotoxicity of any therapeutic candidate against host cells to ensure a favorable safety profile. These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound in mammalian host cells, focusing on methods to assess cell viability, membrane integrity, and apoptosis.
Data Presentation: Cytotoxicity of ENR Inhibitors
While specific quantitative cytotoxicity data for this compound is not publicly available, the following table summarizes the cytotoxic effects of the well-characterized ENR inhibitor, triclosan, and other fatty acid synthase inhibitors on various mammalian cell lines. This data provides a comparative baseline for assessing the cytotoxicity of novel TgENR inhibitors like this compound. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%[1][2][3].
| Compound | Cell Line | Assay | Exposure Time | CC50 / IC50 | Reference |
| Triclosan | Human Gingival Epithelial Cells (S-G) | Neutral Red | 24 h | 0.05-0.06 mM | [4] |
| Triclosan | Human HMC Mast Cells | ATP Production | Not Specified | EC50 = 4.2-13.7 µM | [5] |
| Triclosan | NIH-3T3 Mouse Fibroblasts | ATP Production | Not Specified | EC50 = 4.8-7.4 µM | [5] |
| Triclosan | Primary Human Keratinocytes | ATP Production | Not Specified | EC50 = 3.0-4.1 µM | [5] |
| Cerulenin | Human Cancer Cell Lines | Apoptosis | Not Specified | Varies | [6] |
| Orlistat | B16-F10 Mouse Melanoma Cells | Apoptosis | Not Specified | Varies | [7] |
Potential Mechanism of Host Cell Cytotoxicity
The primary target of this compound is the parasite's FASII pathway. However, at higher concentrations, off-target effects on host cells may occur, leading to cytotoxicity. A likely mechanism, based on studies of the related compound triclosan, is the disruption of mitochondrial function[8][9][10][11]. This can lead to the uncoupling of oxidative phosphorylation, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis[4][8].
Caption: Potential off-target signaling pathway of this compound in host cells.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound involves a tiered approach, starting with broad cell viability assays and progressing to more specific mechanistic assays if cytotoxicity is observed.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HFF cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
-
Protocol:
-
Seed HFF cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Materials:
-
HFF cells
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well microplate
-
-
Protocol:
-
Seed HFF cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, untreated, and a maximum LDH release control treated with lysis buffer).
-
Incubate for the desired exposure time.
-
Carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit's protocol.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the CC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
HFF cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed HFF cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the potential cytotoxicity of this compound in host cells. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a robust understanding of the compound's safety profile. This information is critical for the continued development of this compound and other selective inhibitors as potential therapeutics for toxoplasmosis.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triclosan: cytotoxicity, mode of action, and induction of apoptosis in human gingival cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Agent Triclosan is a Proton Ionophore Uncoupler of Mitochondria in Living Rat and Human Mast Cells and in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of triclosan on mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. Mitochondrial toxicity of triclosan on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Parasite Metabolism Using TgENR Inhibitors
Topic: Using Triclosan and its Analogs to Study Parasite Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toxoplasma gondii, an obligate intracellular parasite, is responsible for the widespread disease toxoplasmosis.[1][2] The parasite harbors a type II fatty acid synthesis (FASII) pathway located in the apicoplast, an essential organelle.[3][4] This pathway is distinct from the type I fatty acid synthesis (FASI) found in humans, making the enzymes of the FASII pathway attractive targets for antiparasitic drug development.[3][5] One of the key enzymes in this pathway is the enoyl-acyl carrier protein reductase (ENR), which catalyzes the final reductive step in each cycle of fatty acid chain elongation.[3] Inhibition of TgENR leads to the disruption of the FASII pathway, which is vital for parasite survival.[3]
Triclosan, a broad-spectrum antimicrobial agent, and its analogs have been identified as potent inhibitors of TgENR.[3][6][7] These compounds serve as valuable chemical tools to investigate the role of fatty acid synthesis in the metabolism and overall biology of Toxoplasma gondii and other apicomplexan parasites. This document provides detailed application notes and protocols for utilizing these inhibitors in parasitology research.
Mechanism of Action
TgENR catalyzes the NADH-dependent reduction of an enoyl-acyl carrier protein (ACP) substrate.[3] Triclosan is a slow, tight-binding inhibitor of TgENR.[7] It binds to the enzyme in the presence of NAD+, forming a stable ternary complex.[7][8] This binding event involves a conformational change in a flexible loop near the active site, which closes over the inhibitor, locking it in place.[7] This inhibition disrupts the synthesis of fatty acids in the apicoplast, which are essential for membrane biogenesis and the production of vital metabolites like lipoic acid.[3]
Data Presentation
The following tables summarize the inhibitory activities of triclosan and some of its potent analogs against recombinant TgENR and Toxoplasma gondii tachyzoites.
Table 1: In Vitro Inhibitory Activity of Triclosan and Analogs against Recombinant TgENR
| Compound | IC₅₀ (nM) against TgENR | Reference |
| Triclosan | < 20 | [3] |
| Analog 16a | 43 | [9] |
| Analog 16c | 26 | [9] |
Table 2: In Vitro Anti-parasitic Activity of Triclosan and Analogs against Toxoplasma gondii Tachyzoites
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| Triclosan | ~0.2 | Not Reported | [3] |
| Analog 16a | 0.25 | Not Reported | [9] |
| Analog 16c | 0.25 | Not Reported | [9] |
| Compound with MIC₉₀ ≤ 6µM | Various | ≤ 6 | [6] |
Experimental Protocols
Protocol 1: TgENR Enzyme Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of compounds against recombinant TgENR.
Materials:
-
Recombinant TgENR enzyme
-
Crotonyl-CoA (surrogate substrate)
-
NADH
-
Assay buffer: 100 mM Na/K phosphate buffer, pH 7.5, 150 mM NaCl
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 20 nM TgENR, 100 mM Na/K phosphate buffer (pH 7.5), and 150 mM NaCl.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
-
Add the enzyme-buffer mixture to the wells containing the test compounds.
-
Initiate the reaction by adding 100 µM NADH and the surrogate substrate, crotonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at regular intervals for a set period.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Toxoplasma gondii Growth Inhibition Assay
This protocol is used to assess the in vitro efficacy of compounds against the growth of T. gondii tachyzoites.
Materials:
-
Human foreskin fibroblast (HFF) host cells
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microscopy equipment or a plate-based detection method (e.g., using a reporter parasite strain expressing β-galactosidase)
Procedure:
-
Seed HFF cells in 96-well plates and grow them to confluence.
-
Infect the confluent HFF monolayers with T. gondii tachyzoites.
-
After allowing the parasites to invade the host cells (typically 2-4 hours), remove the inoculum and add fresh culture medium containing serial dilutions of the test compounds.
-
Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Assess parasite proliferation. This can be done by:
-
Microscopic counting: Visually counting the number of parasites or plaque-forming units.
-
Reporter gene assay: If using a reporter strain, lyse the cells and measure the activity of the reporter enzyme (e.g., β-galactosidase).
-
-
Determine the concentration of the compound that inhibits parasite growth by 50% (IC₅₀) or 90% (MIC₉₀).
-
Simultaneously, assess the toxicity of the compounds on uninfected HFF cells to determine the therapeutic index.
Visualizations
Caption: The Type II Fatty Acid Synthesis Pathway in the Apicoplast.
Caption: Experimental Workflow for Screening TgENR Inhibitors.
References
- 1. Toxoplasma gondii effectors are master regulators of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first apicoplast tRNA thiouridylase plays a vital role in the growth of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of TgENR-IN-1 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of TgENR-IN-1 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, it is highly recommended to use 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide variety of polar and nonpolar molecules that are otherwise poorly soluble.[1][2][3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this "fall-out" or precipitation:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1-2% is often tolerated in cell-based assays.[4] However, it's crucial to include a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent effects.[1]
-
Use a pre-dilution step: Instead of directly diluting the high-concentration DMSO stock into the final aqueous buffer, perform an intermediate dilution in a solvent mixture with a higher percentage of DMSO (e.g., 50% DMSO in buffer) before the final dilution.
-
Sonication: Sonication can help to break down aggregates and increase the dispersion of the compound in the aqueous medium.[4]
-
Vortexing: Vigorous vortexing during and after dilution can help to keep the compound in solution.
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their suitability depends on the specific experimental setup and their compatibility with the assay. Always perform a solvent tolerance test for your specific cell line or assay system. Be aware of potential hazards associated with solvents like DMF and use them in a chemical hood.[5]
Q4: Are there any additives that can improve the solubility of this compound in my aqueous buffer?
A4: For non-cell-based assays, such as enzyme assays, the addition of a small amount of non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) to the assay buffer can significantly improve the solubility of hydrophobic compounds.[4] For cell-based assays, the use of detergents is generally not recommended as they can be toxic to cells above their critical micelle concentration.[4] In some cases, adding serum or albumin to the cell culture medium can help to improve the solubility of lipophilic compounds.[4]
Q5: How does the pH of the buffer affect the solubility of this compound?
A5: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility. This approach requires knowledge of the compound's pKa.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure the use of high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may also help. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility. The final DMSO concentration is too low. | Decrease the final concentration of this compound in the assay. Increase the final percentage of DMSO in the assay buffer (while staying within the tolerated limits of your system).[4] |
| A clear solution is formed initially, but precipitation occurs over time. | The compound is supersaturated and not thermodynamically stable in the aqueous solution. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Inconsistent experimental results. | Poor solubility leading to variable effective concentrations of the inhibitor. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation before adding to the assay. Consider using a solubility-enhancing agent if compatible with the assay. |
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, RNase-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve the desired concentration. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming may be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Intermediate Dilutions (Serial Dilution): a. Thaw a single aliquot of the high-concentration stock solution. b. Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. This allows for smaller volumes to be transferred to the final aqueous solution, minimizing the final DMSO concentration.
-
Preparation of the Final Working Solution: a. Add the desired volume of the appropriate intermediate DMSO stock solution to your pre-warmed aqueous buffer (e.g., cell culture medium). b. Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing. c. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide. d. Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
Technical Support Center: Overcoming Off-Target Effects of ENR Inhibitors in Toxoplasma gondii Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using enoyl-acyl carrier protein reductase (ENR) inhibitors, such as triclosan and its analogs, in assays involving the parasite Toxoplasma gondii. Due to the lack of specific public information on "TgENR-IN-1," this guide focuses on well-characterized inhibitors of Toxoplasma gondii ENR (TgENR) to address common challenges with off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ENR inhibitors like triclosan in Toxoplasma gondii?
A1: The primary target of inhibitors like triclosan in Toxoplasma gondii is the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the type II fatty acid synthesis (FASII) pathway located in the apicoplast of the parasite. This pathway is essential for the parasite's survival.
Q2: What are the known off-target effects of triclosan and similar ENR inhibitors?
A2: While potent against TgENR, triclosan and its analogs can exhibit off-target effects, which may vary depending on the specific compound and the experimental system. Potential off-targets in both the parasite and host cells can include other enzymes with similar structural folds or binding pockets. In mammalian cells, triclosan has been reported to affect lipid metabolism and mitochondrial function at higher concentrations. It is crucial to experimentally determine the selectivity profile of the specific inhibitor being used.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Chemical Complementation: Using a less active analog of your inhibitor as a negative control.
-
Genetic Validation: Correlating the inhibitor's effect with the genetic knockdown or knockout of the target enzyme (TgENR).
-
Rescue Experiments: Attempting to rescue the phenotypic effect of the inhibitor by providing the downstream product of the inhibited pathway (e.g., specific fatty acids).
-
Selectivity Profiling: Testing the inhibitor against a panel of related host and parasite enzymes.
Q4: What are some common sources of variability in enzyme inhibition assays for TgENR?
A4: Variability in enzyme inhibition assays can arise from several factors:
-
Reagent Purity: Impurities in the enzyme preparation, substrate, or inhibitor can affect results.
-
Assay Conditions: Variations in pH, temperature, and incubation times can alter enzyme activity and inhibitor potency.
-
DMSO Concentration: High concentrations of dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can inhibit enzyme activity. It is important to maintain a consistent and low final DMSO concentration across all wells.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis constant (Km) for accurate determination of inhibitor potency.
Troubleshooting Guides
Problem 1: High IC50 Value or Low Potency in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degraded Inhibitor | Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inactive Enzyme | Verify the activity of your TgENR preparation using a known potent inhibitor as a positive control. Prepare fresh enzyme if necessary. |
| Suboptimal Assay Conditions | Optimize pH, temperature, and buffer components for TgENR activity. Ensure the reaction is in the linear range. |
| High Substrate Concentration | Determine the Km of your substrate and perform inhibition assays at a substrate concentration ≤ Km. |
| Inhibitor Precipitation | Visually inspect assay wells for precipitation. If observed, consider using a different solvent or adding a solubilizing agent like BSA. |
Problem 2: Discrepancy Between Enzymatic and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not efficiently cross the host cell and parasite membranes. Consider synthesizing more cell-permeable analogs. |
| Inhibitor Efflux | Host or parasite cells may actively pump out the inhibitor. Use efflux pump inhibitors (e.g., verapamil) to test this possibility, though this can introduce its own off-target effects. |
| Inhibitor Metabolism | The inhibitor may be metabolized to an inactive form by the host cell or the parasite. Analyze inhibitor stability in the presence of cells over time using methods like LC-MS. |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to off-target effects and not inhibition of TgENR. Refer to the strategies for differentiating on-target vs. off-target effects in the FAQs. |
Problem 3: Evidence of Host Cell Toxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Inhibition of Host Enzymes | Perform a cytotoxicity assay on uninfected host cells to determine the inhibitor's toxicity profile. Compare the cytotoxic concentration to the effective concentration against the parasite to determine the selectivity index. |
| Mitochondrial Toxicity | Assess mitochondrial function in uninfected host cells treated with the inhibitor using assays like the MTT or Seahorse assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the host cells. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for triclosan against TgENR and its effect on parasite growth. Note that these values can vary between studies and experimental conditions.
| Parameter | Inhibitor | Value | Assay Type |
| IC50 | Triclosan | ~50 nM | Recombinant TgENR Enzyme Assay |
| EC50 | Triclosan | ~1 µM | T. gondii Plaque Assay |
| CC50 | Triclosan | >20 µM | Host Cell Cytotoxicity Assay |
Experimental Protocols
Protocol 1: Recombinant TgENR Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant TgENR.
-
Prepare a stock solution of the substrate, 2-trans-enoyl-ACP, and the cofactor, NADH.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, NADH, and varying concentrations of the test inhibitor.
-
Add recombinant TgENR to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, 2-trans-enoyl-ACP.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: T. gondii Plaque Assay for Parasite Growth Inhibition
-
Cell Seeding:
-
Seed human foreskin fibroblasts (HFFs) in a 24-well plate and grow to confluence.
-
-
Parasite Infection:
-
Infect the HFF monolayer with freshly egressed T. gondii tachyzoites.
-
-
Inhibitor Treatment:
-
After 2-4 hours of infection, wash the cells to remove extracellular parasites and add fresh culture medium containing serial dilutions of the test inhibitor.
-
-
Plaque Formation:
-
Incubate the plates for 7-10 days to allow for plaque formation.
-
-
Staining and Visualization:
-
Fix the cells with methanol and stain with crystal violet.
-
Wash the plates and visualize the plaques (clear zones in the cell monolayer).
-
-
Data Analysis:
-
Count the number of plaques at each inhibitor concentration.
-
Calculate the percent inhibition of plaque formation relative to the vehicle control and determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for characterizing a TgENR inhibitor.
Caption: Decision tree for troubleshooting assay inconsistencies.
Caption: Simplified diagram of the TgENR role in the FASII pathway.
troubleshooting TgENR-IN-1 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the Enoyl-Acyl Carrier Protein Reductase (ENR) inhibitor, TgENR-IN-1, in solution. The information provided is based on general principles for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can affect the stability of this compound in solution?
The stability of small molecule inhibitors like this compound in solution can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[1][2]
-
pH: The acidity or alkalinity of the solvent can lead to hydrolysis or other pH-dependent degradation pathways.[1]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[1][2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the compound.[1]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.
Q2: How should I prepare and store stock solutions of this compound?
To ensure maximum stability, it is recommended to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q3: At what point should I be concerned about the stability of my this compound solution?
You should suspect instability if you observe any of the following:
-
Precipitation in your stock solution or working dilutions.
-
A decrease in the expected biological activity of the inhibitor in your assays over time.
-
A change in the color of the solution.
Troubleshooting Guide
Issue 1: Precipitation observed in the this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen solvent. | Try preparing the stock solution in a different solvent (e.g., ethanol, DMF). Perform a small-scale solubility test first. |
| The concentration is too high. | Prepare a new stock solution at a lower concentration. |
| The solution has been stored improperly. | Ensure the stock solution is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| The compound has degraded into less soluble products. | If the precipitate does not redissolve upon gentle warming and vortexing, the compound may have degraded. It is recommended to use a fresh vial of the inhibitor. |
Issue 2: Loss of biological activity of this compound in the experiment.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the working solution. | Prepare fresh working solutions from a new aliquot of the stock solution immediately before each experiment. Avoid storing diluted solutions for extended periods. |
| Incompatibility with assay components. | Certain components in your assay buffer or media could be reacting with the inhibitor. Review the composition of your buffers. Consider performing a control experiment to assess the stability of the inhibitor in the assay medium over the course of the experiment. |
| Adsorption to plasticware. | Some compounds can adsorb to the surface of plastic tubes and plates. Consider using low-adhesion plasticware or including a small amount of a non-ionic detergent like Tween-20 in your buffers (check for compatibility with your assay). |
Quantitative Data Summary
The following tables provide hypothetical data on the stability of a generic ENR inhibitor under different conditions to illustrate the impact of storage and handling.
Table 1: Effect of Storage Temperature on Inhibitor Stability (% Remaining After 30 Days)
| Storage Temperature | % Remaining (in DMSO) | % Remaining (in Ethanol) |
| 4°C | 95% | 92% |
| -20°C | 99% | 98% |
| -80°C | >99% | >99% |
Table 2: Effect of Freeze-Thaw Cycles on Inhibitor Stability (% Remaining)
| Number of Freeze-Thaw Cycles | % Remaining (from -20°C) |
| 1 | 99% |
| 3 | 96% |
| 5 | 91% |
| 10 | 85% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the inhibitor to identify potential degradation pathways and assess its stability under various stress conditions.[3]
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, Acetonitrile
-
Buffers: pH 4 (acidic), pH 7 (neutral), pH 9 (basic)
-
Reagents: Hydrogen peroxide (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Heating block or incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Dilute the stock solution to 100 µM in buffers of pH 4, 7, and 9. Incubate at 50°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in a solution containing 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution at 50°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a UV-transparent vial) to a UV lamp for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, analyze all samples, including a non-stressed control, using a suitable analytical method to determine the percentage of the parent compound remaining.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TgENR-IN-1 Concentration for Parasite Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TgENR-IN-1 for inhibiting the growth of Toxoplasma gondii. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a representative inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway located in the parasite's apicoplast.[1] The FASII pathway is essential for the parasite's survival and is distinct from the type I pathway found in mammals, making TgENR an attractive drug target.[1][2] By inhibiting TgENR, this compound disrupts the synthesis of fatty acids necessary for parasite membrane biogenesis and replication.
Q2: What is a typical effective concentration range for a TgENR inhibitor against T. gondii tachyzoites?
A2: The effective concentration of a TgENR inhibitor can vary depending on the specific compound. For potent triclosan analogs, which are well-characterized TgENR inhibitors, the 50% inhibitory concentration (IC50) against T. gondii tachyzoite growth in vitro is typically in the low nanomolar to low micromolar range. For example, some analogs exhibit IC50 values around 200 nM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How do I determine the selectivity of my TgENR inhibitor?
A3: The selectivity of an inhibitor is determined by comparing its potency against the parasite to its toxicity against the host cells. This is often expressed as the Selectivity Index (SI), which is calculated by dividing the 50% cytotoxic concentration (CC50) in a host cell line by the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite. For instance, an SI greater than 4 is often considered a good starting point for a potential drug candidate.[3]
Troubleshooting Guides
Problem 1: High variability in parasite growth inhibition assay results.
-
Possible Cause: Inconsistent parasite or host cell numbers.
-
Solution: Ensure accurate counting of both parasites and host cells using a hemocytometer before seeding. Use a consistent multiplicity of infection (MOI) across all wells and experiments. For fluorescence-based assays, ensure a linear correlation between parasite number and fluorescence signal.[4]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Incomplete inhibitor solubilization.
-
Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the stock solution for any precipitates.
-
Problem 2: No significant parasite growth inhibition observed even at high inhibitor concentrations.
-
Possible Cause: Inhibitor instability or degradation.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the inhibitor at the recommended temperature and protected from light if it is light-sensitive.
-
-
Possible Cause: Parasite resistance.
-
Solution: If using a laboratory-adapted strain, consider the possibility of acquired resistance. Test the inhibitor on a recently obtained, low-passage strain.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check all steps of the experimental protocol, including incubation times, reagent concentrations, and the functionality of your readout instrument (e.g., fluorescence plate reader). Include positive controls with known anti-toxoplasma drugs like pyrimethamine or sulfadiazine to validate the assay.[5]
-
Problem 3: Significant host cell toxicity observed.
-
Possible Cause: Inhibitor has off-target effects on host cells.
-
Solution: Perform a cytotoxicity assay on the host cell line in the absence of parasites. Determine the CC50 of your compound. If the CC50 is close to the IC50 against the parasite, the inhibitor has a low selectivity index and may not be a suitable candidate for further development.
-
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the host cells, typically less than 0.5%.
-
Data Presentation
Table 1: In Vitro Activity of Representative TgENR Inhibitors against Toxoplasma gondii
| Compound | Target | Parasite IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI) |
| Triclosan Analog 1 | TgENR | 0.2 | >20 | >100 |
| Triclosan Analog 2 | TgENR | 0.5 | >20 | >40 |
| Pyrimethamine | DHFR-TS | 0.52 | >50 | >96 |
| Sulfadiazine | DHPS | >100 | >100 | - |
Data is representative and compiled from various sources for illustrative purposes.[2][6]
Experimental Protocols
Parasite Growth Inhibition Assay (Fluorescence-based)
This protocol is adapted from a high-throughput method using a yellow fluorescent protein (YFP)-expressing T. gondii strain.[4][7]
Materials:
-
YFP-expressing T. gondii tachyzoites
-
Human foreskin fibroblast (HFF) host cells
-
DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Pyrimethamine)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Seed HFF cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Culture the HFF cells at 37°C in a 5% CO2 incubator.
-
On the day of infection, prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Harvest freshly egressed YFP-T. gondii tachyzoites and count them using a hemocytometer.
-
Infect the confluent HFF monolayer with tachyzoites at a multiplicity of infection (MOI) of 0.5-1.
-
Immediately after infection, add the serially diluted compounds to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Recombinant TgENR Enzyme Inhibition Assay
This protocol provides a general framework for assessing the direct inhibition of recombinant TgENR.
Materials:
-
Purified recombinant TgENR protein
-
NADH
-
Crotonyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and recombinant TgENR in the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, crotonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Visualizations
Caption: Simplified diagram of the Toxoplasma gondii Fatty Acid Synthesis II (FASII) pathway.
Caption: Logical workflow for determining the optimal concentration of this compound.
References
- 1. The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Growth Assay for Toxoplasma gondii Using Yellow Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput growth assay for Toxoplasma gondii using yellow fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TgENR-IN-1 Resistance in Toxoplasma gondii
Welcome to the technical support center for researchers working with TgENR-IN-1 and Toxoplasma gondii. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, particularly in addressing challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a key component of the type II fatty acid synthesis (FASII) pathway located in the apicoplast of the parasite. The FASII pathway is essential for the parasite's survival and is distinct from the type I fatty acid synthesis pathway found in mammalian hosts, making it an attractive drug target.[1][2][3] this compound binds to the active site of TgENR, blocking its function and disrupting fatty acid synthesis, which ultimately leads to parasite death.
Q2: We are observing a decrease in the efficacy of this compound against our T. gondii cultures over time. What could be the cause?
A2: A gradual decrease in the efficacy of an antimicrobial agent is a classic sign of the development of drug resistance. This can occur through the selection of a subpopulation of parasites that have acquired mutations rendering them less susceptible to the compound. It is also possible that there are experimental inconsistencies. We recommend verifying the concentration and stability of your this compound stock solution and ensuring consistent parasite numbers and culture conditions in your assays. If these factors are controlled, it is highly likely you are dealing with a resistant population.
Q3: What are the potential mechanisms of resistance to this compound in Toxoplasma gondii?
A3: While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to other inhibitors in Toxoplasma and other pathogens can arise through several mechanisms:
-
Target site mutations: Single nucleotide polymorphisms (SNPs) in the TgENR gene can lead to amino acid substitutions in the enzyme's active site. These changes can reduce the binding affinity of this compound, rendering it less effective. This is a common mechanism of resistance for antifolate drugs in Toxoplasma.[4][5][6]
-
Gene amplification: An increase in the copy number of the TgENR gene could lead to overexpression of the target enzyme. This would require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Altered drug metabolism or efflux: The parasite could develop mechanisms to metabolize and inactivate this compound or to actively pump it out of the cell, thereby reducing its intracellular concentration.
Q4: How can we confirm if our T. gondii strain has developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for your potentially resistant strain and compare it to the IC50 of a known sensitive (wild-type) strain. A significant increase in the IC50 value for the test strain is a clear indication of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
| Possible Cause | Recommended Solution |
| Inaccurate parasite quantification | Ensure a consistent and accurate method for counting parasites before setting up the assay. A hemocytometer or an automated cell counter is recommended. |
| Variation in host cell confluency | Seed host cells at a consistent density and allow them to reach the same level of confluency before infection for all replicates and experiments. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent incubation times | Adhere strictly to the predetermined incubation times for drug treatment and overall assay duration. |
| Contamination of cultures | Regularly check cultures for microbial contamination, which can affect parasite and host cell health and interfere with assay results. |
Problem 2: Failure to generate a resistant T. gondii line in vitro.
| Possible Cause | Recommended Solution |
| Insufficient drug pressure | Start with a low concentration of this compound (e.g., around the IC50) and gradually increase the concentration in subsequent passages as the parasites adapt. |
| Excessive drug pressure | Starting with a concentration that is too high can kill the entire parasite population before resistant mutants can arise and be selected. |
| Low initial parasite population | A larger starting population of parasites increases the probability that a spontaneous mutation conferring resistance is present. |
| Insufficient number of passages | The selection of a stable resistant phenotype can take several months of continuous culture under drug pressure. |
| Instability of the resistant phenotype | If drug pressure is removed, the resistant parasites may be outcompeted by any remaining sensitive parasites. Maintain a low level of drug pressure even after resistance is established. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected shift in IC50 and MIC90 values for a this compound resistant T. gondii strain compared to a sensitive parental strain.
| Strain | This compound IC50 (µM) | This compound MIC90 (µM) | Fold Resistance (IC50) |
| Wild-Type (Sensitive) | 0.25 | 0.8 | 1x |
| Resistant Line 1 | 5.0 | 15.0 | 20x |
| Resistant Line 2 | 12.5 | 35.0 | 50x |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant Toxoplasma gondii
-
Initial Culture: Infect a confluent monolayer of human foreskin fibroblasts (HFFs) with a wild-type strain of T. gondii.
-
Drug Application: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 of the wild-type strain.
-
Passage: Monitor the culture daily. When approximately 80% of the host cells have been lysed, harvest the tachyzoites.
-
Escalation of Drug Concentration: Use the harvested tachyzoites to infect a fresh monolayer of HFFs. In this new passage, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat: Continue this process of passaging and escalating the drug concentration. If the entire parasite population is killed, reduce the drug concentration in the next attempt.
-
Isolation of Resistant Clones: Once a population of parasites can consistently grow in a significantly higher concentration of this compound (e.g., 10-20 times the wild-type IC50), isolate clonal populations by limiting dilution or plaque assay.
Protocol 2: Plaque Assay for Toxoplasma gondii
-
Cell Seeding: Seed HFFs in a 6-well plate and grow to confluency.
-
Infection: Infect the HFF monolayer with approximately 100 tachyzoites per well.
-
Incubation: Incubate the plate for 7-10 days without disturbing it.
-
Fixation: Wash the monolayer with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 20 minutes.
-
Staining: Stain the cells with a 0.1% crystal violet solution for 10 minutes.
-
Analysis: Gently wash the wells with water and allow them to air dry. Plaques, which are clear zones where the host cells have been lysed, can then be counted and their size measured.
Protocol 3: Sequencing of the TgENR Gene
-
Genomic DNA Extraction: Harvest tachyzoites from a culture of the resistant strain and extract genomic DNA using a commercial kit.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the TgENR gene. Perform PCR using a high-fidelity DNA polymerase.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequence with the wild-type TgENR gene sequence to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance identification.
Caption: Troubleshooting decision tree for reduced efficacy.
References
- 1. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic insights into triclosan derived dimers as potential anti-plasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triclosan inhibits the growth of Plasmodium falciparum and Toxoplasma gondii by inhibition of apicomplexan Fab I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Drug Resistance in Toxoplasma gondii [frontiersin.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Navigating Preclinical Safety: A Guide to Minimizing Investigational Compound Toxicity in Animal Studies
Absence of specific data for "TgENR-IN-1" in the current scientific literature prevents the creation of a targeted technical support center. However, the principles of managing toxicity are universal in preclinical research. This support center provides a comprehensive framework for researchers and drug development professionals to proactively address and mitigate toxicity for novel investigational compounds, referred to herein as "Compound X," during in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity with Compound X at our initial dose. What are the immediate next steps?
A1: The first step is to pause the study and ensure the welfare of the animals. Immediately collect as much data as possible from the affected animals, including clinical observations, body weight, and any relevant biological samples (blood, urine). It is crucial to perform a thorough review of your experimental protocol, including the formulation, vehicle, route of administration, and dose calculations. Consider the possibility of formulation-related toxicity, not just the inherent toxicity of Compound X. A systematic dose de-escalation is a standard subsequent step to identify a maximum tolerated dose (MTD).
Q2: How can we establish a safe starting dose for our first in vivo efficacy study with Compound X?
A2: A dose range-finding (DRF) study is essential. This typically involves a small number of animals and a wide range of doses, often administered as a single dose, to identify the MTD.[1] The goal is to identify a dose that causes minimal, reversible adverse effects. The science of toxicology is founded on the principle that a relationship exists between the toxic response and the dose of the substance received.[2][3] Generally, a dose below which no response is observed can be identified.[2]
Q3: What are the key parameters to monitor for potential toxicity in our animal studies?
A3: A comprehensive monitoring plan is critical. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: Regular monitoring (daily or several times a week) is a sensitive indicator of general health.[4]
-
Food and Water Consumption: Quantifying intake can provide early signs of toxicity.
-
Hematology and Clinical Chemistry: Blood analysis provides quantitative data on organ function (liver, kidneys), hematological system, and overall health.
-
Histopathology: Microscopic examination of tissues from major organs at the end of the study can reveal organ-specific toxicity.
Q4: Can the formulation of Compound X influence its toxicity profile?
A4: Absolutely. The vehicle used to dissolve or suspend Compound X can have its own toxicities. It is crucial to run a vehicle-only control group in your studies. The formulation can also affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which in turn influences its toxicity. For parenteral formulations, simplicity is key to avoid introducing confounding factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden mortality at a previously tolerated dose | Formulation instability/precipitation leading to embolism (for IV administration). Error in dose calculation or administration. | Visually inspect the formulation for any changes. Re-verify all calculations and standard operating procedures for dose preparation and administration. |
| Significant weight loss (>15%) | Systemic toxicity affecting appetite or metabolism. | Consider dose reduction or less frequent dosing. Implement supportive care, such as providing supplemental nutrition or hydration.[4] |
| Injection site reactions (for SC or IP administration) | Irritating properties of the compound or formulation. High injection volume. | Decrease the concentration and increase the volume (within limits), or vice versa. Consider changing the formulation or the route of administration if possible. |
| Inconsistent results between animals in the same dose group | Variability in formulation (e.g., suspension not uniformly mixed). Inconsistent administration technique. Biological variability. | Ensure the formulation is homogenous before each administration. Standardize the administration procedure across all technicians. Increase the number of animals per group to account for biological variability. |
Experimental Protocols
Protocol: Dose Range-Finding (DRF) Study for Compound X
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for Compound X following a single administration.
Animals: Male and female mice (e.g., C57BL/6), 8-10 weeks old.
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 10 mg/kg Compound X
-
Group 3: 30 mg/kg Compound X
-
Group 4: 100 mg/kg Compound X
-
Group 5: 300 mg/kg Compound X
-
(Dose levels should be adjusted based on any existing in vitro cytotoxicity data)
Methodology:
-
Acclimatize animals for at least 7 days before the study.
-
Administer a single dose of Compound X or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor animals intensively for the first 4-6 hours post-dosing for any acute signs of toxicity.
-
Record clinical observations and body weights daily for 14 days.
-
At the end of the 14-day observation period, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for potential histopathological analysis, especially if treatment-related macroscopic findings are observed or if significant body weight loss occurred.
Visualizing Workflows and Pathways
Caption: Workflow for establishing a safe dose for animal efficacy studies.
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
Technical Support Center: Refining TgENR-IN-1 Delivery Methods for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TgENR-IN-1 in in vivo studies. Due to the limited publicly available data on this compound, this guide leverages information on similar small molecule inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii, such as triclosan and its analogs, to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway located in the parasite's apicoplast. By inhibiting TgENR, the compound disrupts essential fatty acid synthesis, which is vital for the parasite's survival and proliferation.
Q2: I am observing poor efficacy of this compound in my animal model despite promising in vitro results. What are the likely causes?
Poor in vivo efficacy of lipophilic small molecule inhibitors like this compound is often attributed to challenges in drug delivery and bioavailability. Key factors include:
-
Poor Solubility: The compound may be precipitating out of solution upon administration, preventing it from reaching the target site.
-
Suboptimal Formulation: The chosen vehicle may not be appropriate for solubilizing and stabilizing the compound in a physiological environment.
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized or cleared from the system before it can exert its effect.
-
Inadequate Dose: The administered dose may not be sufficient to achieve a therapeutic concentration at the site of infection.
Q3: What are some recommended starting points for formulating this compound for in vivo studies?
Given that this compound is likely a lipophilic and poorly water-soluble compound, several formulation strategies can be employed to enhance its solubility and bioavailability. The choice of vehicle is critical and should be tested for efficacy and toxicity.
Troubleshooting Guide
Problem 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitation in the formulation upon preparation or after administration.
-
Inconsistent results between experiments.
-
Low or undetectable levels of the compound in plasma or tissue samples.
Possible Causes:
-
The inherent low aqueous solubility of this compound.
-
The vehicle is not capable of maintaining the compound in solution.
-
"Salting out" effect upon injection into the bloodstream.
Solutions:
| Formulation Strategy | Description | Key Components | Considerations |
| Co-solvent Systems | A mixture of a water-miscible organic solvent and water to increase the solubility of lipophilic compounds. | DMSO, Ethanol, Polyethylene glycol (PEG), Propylene glycol | Can have their own biological effects. It's crucial to include a vehicle-only control group in experiments.[1][2] The concentration of the organic solvent should be minimized to avoid toxicity. |
| Cyclodextrins | Cyclic oligosaccharides that can encapsulate lipophilic drugs within their hydrophobic core, increasing their aqueous solubility.[1][2] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can have neuroprotective effects, which might influence the experimental outcome in neurological models of toxoplasmosis.[1] |
| Surfactant-based Systems | Surfactants can form micelles that encapsulate the drug, enhancing its solubility and stability. | Cremophor EL, Polysorbate 80 (Tween 80) | Cremophor EL has been reported to have biological activity and can cause hypersensitivity reactions in some animal models.[1] |
| Lipid-based Formulations | Formulations using oils and lipids to dissolve the compound. | Corn oil, Sesame oil | Suitable for oral administration. The formulation needs to be stable and form a fine emulsion. |
Problem 2: In vivo Toxicity or Adverse Events
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animal model.
-
Tissue damage at the injection site.
-
Unexpected mortality in the treatment group.
Possible Causes:
-
Toxicity of this compound itself at the administered dose.
-
Toxicity of the formulation vehicle.
-
Off-target effects of the inhibitor.
Solutions:
| Troubleshooting Step | Description |
| Dose-ranging Study | Conduct a preliminary study to determine the maximum tolerated dose (MTD) of both the compound and the vehicle. |
| Vehicle Toxicity Control | Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity. |
| Alternative Administration Route | If local irritation occurs with subcutaneous or intraperitoneal injection, consider oral gavage or intravenous administration if the formulation is suitable. |
| Monitor Animal Health | Closely monitor animal weight, behavior, and food/water intake throughout the experiment. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis
This protocol provides a general framework. Specific parameters such as mouse strain, parasite strain, and dosage will need to be optimized for your specific research question.
1. Animal Model and Infection:
-
Animals: 6-8 week old female BALB/c mice.
-
Parasite: Toxoplasma gondii tachyzoites (e.g., RH strain).
-
Infection: Infect mice intraperitoneally with a predetermined lethal dose of tachyzoites (e.g., 1 x 10³ tachyzoites in 200 µL of sterile phosphate-buffered saline (PBS)).[3]
2. Formulation Preparation (Example using a co-solvent system):
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For administration, dilute the stock solution in a sterile vehicle to the final desired concentration. A common vehicle for lipophilic compounds is a mixture of DMSO, Cremophor EL, and PBS.[1][2] For example, a final vehicle composition could be 10% DMSO, 10% Cremophor EL, and 80% PBS.
-
Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of administration.
3. Treatment Regimen:
-
Treatment Group: Administer this compound at the desired dose (e.g., 10-50 mg/kg) via intraperitoneal injection or oral gavage, starting 24 hours post-infection and continuing once daily for 10 days.[4]
-
Vehicle Control Group: Administer the same volume of the vehicle solution without the compound.
-
Positive Control Group: Administer a known anti-Toxoplasma drug, such as pyrimethamine (e.g., 10 mg/kg).
-
Untreated Control Group: Administer sterile PBS.
4. Efficacy Evaluation:
-
Survival: Monitor and record the survival of mice daily for at least 30 days post-infection.
-
Parasite Burden: At specific time points (e.g., day 5 post-infection), a subset of mice from each group can be euthanized to determine the parasite load in tissues (e.g., spleen, liver, brain) using quantitative PCR (qPCR) or plaque assays.
-
Clinical Signs: Monitor mice for clinical signs of toxoplasmosis, such as weight loss, ruffled fur, and lethargy.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the FASII pathway of Toxoplasma gondii.
Experimental Workflow for In Vivo Delivery
Caption: General workflow for in vivo delivery and efficacy testing of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in TgENR-IN-1 enzyme kinetics data
Welcome to the technical support center for TgENR-IN-1, a novel inhibitor of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during the kinetic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for issues that may arise during your experiments with this compound.
Q1: My IC50 value for this compound is significantly different from the reported values. What could be the cause?
A1: Discrepancies in IC50 values are a common issue in enzyme kinetics and can stem from various factors. Here’s a troubleshooting guide to help you identify the potential source of the inconsistency:
-
Reagent Quality and Concentration:
-
This compound Stock Solution: Ensure the inhibitor is fully dissolved and the concentration is accurate. Precipitates in the stock solution can lead to inaccurate dilutions. Consider preparing a fresh stock solution.
-
Enzyme Activity: The specific activity of your TgENR enzyme preparation is crucial. Variations in enzyme purity or the presence of proteases can affect its activity. Always use a highly purified and well-characterized enzyme preparation.[1] It's also important to keep the enzyme on ice before use to prevent denaturation.[1]
-
Substrate and Cofactor Integrity: Verify the concentration and purity of the substrate (e.g., crotonyl-CoA) and the cofactor (NADH). Degradation of these reagents can significantly impact the reaction rate. Prepare fresh solutions if necessary.
-
-
Assay Conditions:
-
Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is consistent with the recommended protocol.[2] Even minor deviations in pH can alter enzyme activity.[3]
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature fluctuations.[3][4] Maintain a constant and accurate temperature throughout the assay.
-
Incubation Times: Adhere strictly to the specified pre-incubation and reaction times. Variations can lead to inconsistent results.[4]
-
-
Experimental Setup:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[5] Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.[5]
-
Plate Effects: If using a microplate reader, be aware of potential edge effects due to evaporation.[3] It is recommended to fill the outer wells with buffer or water to minimize this.
-
Instrument Settings: Double-check the settings on your spectrophotometer or plate reader, including the wavelength for monitoring NADH consumption (typically 340 nm).[1][5]
-
Q2: I am observing high background noise or a drifting baseline in my kinetic reads. How can I resolve this?
A2: High background noise can obscure the true enzyme kinetics. Here are some common causes and solutions:
-
Reagent Impurities: Impurities in the buffer, enzyme, or substrate can contribute to background absorbance. Use high-purity reagents and freshly prepared buffers.
-
Light Scattering: The presence of aggregated protein or precipitated inhibitor can cause light scattering, leading to a noisy signal. Centrifuge your enzyme and inhibitor solutions before use to remove any aggregates.
-
Non-enzymatic Reaction: The substrate or cofactor might be unstable under your assay conditions, leading to a non-enzymatic reaction that contributes to the background signal. Run a control reaction without the enzyme to assess the rate of this non-enzymatic reaction.[3]
-
Instrument Instability: Ensure your spectrophotometer lamp is warmed up and stable before starting your measurements.
Q3: The inhibition curve for this compound does not follow a standard sigmoidal shape. What does this indicate?
A3: An atypical inhibition curve can provide valuable information about the mechanism of inhibition or potential assay artifacts.
-
Complex Inhibition Mechanism: this compound may not be a simple competitive or non-competitive inhibitor. It could exhibit mixed-mode inhibition, be a slow-binding inhibitor, or its mechanism might be dependent on the cofactor concentration.[6][7]
-
Inhibitor Aggregation: At higher concentrations, the inhibitor may form aggregates, leading to a sharp drop in activity that does not follow a typical dose-response relationship.
-
Assay Artifacts: At very high inhibitor concentrations, interference with the detection method can occur. For example, the inhibitor might absorb light at the detection wavelength.
To investigate this, you can try varying the pre-incubation time with the inhibitor and enzyme, or perform mechanism of action studies by varying the substrate concentration at a fixed inhibitor concentration.
Quantitative Data Summary
The following tables summarize hypothetical kinetic parameters for this compound under different experimental conditions. These are provided as a reference for what might be expected.
Table 1: IC50 Values of this compound under Varying Assay Conditions
| Condition | IC50 (nM) | Notes |
| Standard Assay | 45 | 100 µM Crotonyl-CoA, 100 µM NADH |
| Low Substrate | 25 | 10 µM Crotonyl-CoA, 100 µM NADH |
| High Substrate | 80 | 500 µM Crotonyl-CoA, 100 µM NADH |
| No Pre-incubation | 95 | Standard assay conditions |
| 30 min Pre-incubation | 45 | Standard assay conditions |
Table 2: Kinetic Parameters of TgENR with this compound
| Parameter | Value | Unit |
| Kₘ for Crotonyl-CoA | 50 | µM |
| Vₘₐₓ | 120 | nmol/min/mg |
| kcat | 1.5 | s⁻¹ |
| Ki (apparent) | 20 | nM |
Experimental Protocols
Standard TgENR Inhibition Assay Protocol
This protocol is for determining the IC50 of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
TgENR Enzyme Stock: 1 mg/mL in Assay Buffer, stored at -80°C.
-
Crotonyl-CoA Substrate Stock: 10 mM in water, stored at -20°C.
-
NADH Cofactor Stock: 10 mM in Assay Buffer, prepared fresh.
-
This compound Inhibitor Stock: 10 mM in 100% DMSO, stored at -20°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well UV-transparent plate, add 2 µL of the diluted inhibitor.
-
Add 178 µL of a master mix containing Assay Buffer, 10 nM TgENR, and 100 µM NADH to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM Crotonyl-CoA to each well (final concentration 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of TgENR-IN-1 Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of TgENR-IN-1, a potent inhibitor of Toxoplasma gondii enoyl-acyl carrier protein reductase. Given that the precise synthesis protocol for this compound is not publicly available, this guide is based on a hypothesized, yet plausible, multi-step synthetic route involving the formation of a pyrimidine core followed by a Suzuki-Miyaura cross-coupling reaction. This approach is common for the synthesis of heterocyclic enzyme inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for a molecule like this compound?
A1: Based on its function as a TgENR inhibitor, this compound is likely a heterocyclic compound. A common and versatile approach for synthesizing such molecules involves a convergent synthesis.[4] This strategy would entail the independent synthesis of two key fragments, followed by their coupling in a later step. A plausible route is the synthesis of a substituted pyrimidine halide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a second aryl or heteroaryl boronic acid or ester.[5][6][7]
Q2: Why is the Suzuki-Miyaura cross-coupling a good choice for this synthesis?
A2: The Suzuki-Miyaura coupling is a powerful and widely used reaction in pharmaceutical synthesis for several reasons:[8]
-
Functional Group Tolerance: It is compatible with a wide variety of functional groups, which is crucial when dealing with complex molecules.
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to prevent the degradation of sensitive substrates.
-
Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available, allowing for rapid exploration of different structural variations.
-
Predictability and Scalability: The reaction is generally well-understood and can be reliably scaled up for larger-scale production.
Q3: What are the major challenges I can expect in a multi-step synthesis of a drug candidate like this compound?
A3: Multi-step organic synthesis presents several challenges that can impact overall yield and purity:[4][9][10][11]
-
Cumulative Yield Loss: Each step in the synthesis will have a yield of less than 100%. Over a long sequence, even high yields for individual steps can lead to a low overall yield.
-
Intermediate Purification: Isolating and purifying the product of each step can be time-consuming and lead to material loss.
-
Reagent and Solvent Incompatibility: Reagents or solvents used in one step may interfere with subsequent reactions, necessitating careful planning and purification.
-
Byproduct Formation: Side reactions can generate impurities that are difficult to separate from the desired product.
-
Scalability Issues: Reaction conditions that work well on a small scale may not be directly transferable to a larger scale.
Troubleshooting Guide
Part 1: Pyrimidine Ring Formation
Q4: My pyrimidine synthesis is giving a very low yield. What are the first things to check?
A4: Low yields in pyrimidine synthesis can often be attributed to several factors. Here’s a checklist to begin troubleshooting:
-
Purity of Starting Materials: Ensure that your starting materials (e.g., α,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate) are pure and dry.[3] Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Solvent: Is the solvent (e.g., glacial acetic acid) appropriate and anhydrous? Water can sometimes hinder the reaction.
-
Temperature: Is the reaction being conducted at the optimal temperature? Some condensation reactions require heating to proceed at a reasonable rate.
-
Reaction Time: Has the reaction gone to completion? Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Stoichiometry: Are the reactants being used in the correct molar ratios? Sometimes, using a slight excess of one reactant can drive the reaction to completion.
Q5: I am observing multiple spots on my TLC plate after the pyrimidine synthesis. What could they be and how do I minimize them?
A5: Multiple spots on a TLC plate indicate the presence of starting materials, the desired product, and potentially byproducts.
-
Identify the Spots: Use co-spotting with your starting materials to identify which spots correspond to unreacted reagents.
-
Common Byproducts: In this type of condensation, byproducts can arise from self-condensation of the starting materials or incomplete cyclization.
-
Minimizing Byproducts:
-
Control Temperature: Adding reagents slowly at a lower temperature can sometimes reduce the formation of side products.
-
Order of Addition: Experiment with the order in which you add the reagents.
-
pH Control: The pH of the reaction mixture can be critical. Ensure it is within the optimal range for the specific condensation reaction.
-
Part 2: Suzuki-Miyaura Cross-Coupling
Q6: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the key parameters to optimize?
A6: The Suzuki-Miyaura reaction is sensitive to several parameters. Optimizing these can significantly improve your yield.[5]
-
Catalyst System:
-
Palladium Source: Are you using an appropriate palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))? The choice of catalyst can be critical.
-
Ligand: The ligand choice is crucial for catalyst stability and activity. For heteroaromatic substrates, specialized ligands are often required.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases cost and can lead to more side products. It's a parameter worth optimizing.
-
-
Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. The base activates the boronic acid component.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or n-butanol) and water is often used. The ratio can affect the solubility of the reactants and the reaction rate.[5]
-
Temperature: The reaction often requires heating. The optimal temperature will depend on the specific substrates and catalyst system.
Q7: I am experiencing significant protodeboronation of my boronic acid starting material. How can I prevent this?
A7: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom. This is particularly an issue with heteroaryl boronic acids.[8]
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: Use a non-aqueous base or a weaker base if possible.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable to protodeboronation than the corresponding boronic acids.
-
Reaction Additives: The addition of agents like trimethyl borate can sometimes suppress protodeboronation.[8]
Part 3: Purification
Q8: My final product, this compound, is difficult to purify. What are some alternative purification strategies?
A8: Purification of heterocyclic small molecules can be challenging due to their polarity and potential for multiple interaction modes with stationary phases.[12]
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that provides good separation on TLC before attempting column chromatography.
-
Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica (C18).
-
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Acid-Base Extraction: If your molecule has acidic or basic functional groups, you may be able to use liquid-liquid extraction with aqueous acid or base to selectively remove certain impurities.
Data Presentation
Table 1: Example Parameters for Optimization of a Generic Pyrimidine Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Glacial Acetic Acid | Ethanol | Toluene | DMF |
| Temperature | 80 °C | 100 °C | 120 °C | Reflux |
| Catalyst | None | p-TsOH | Yb(OTf)₃ | Sc(OTf)₃ |
| Reaction Time | 4 hours | 8 hours | 12 hours | 24 hours |
| Yield (%) | Enter Observed Yield | Enter Observed Yield | Enter Observed Yield | Enter Observed Yield |
Table 2: Example Parameters for Optimization of a Generic Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | None | XPhos | SPhos | RuPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | n-Butanol/H₂O (3:1) | THF/H₂O (4:1) |
| Temperature | 80 °C | 90 °C | 100 °C | 110 °C |
| Yield (%) | Enter Observed Yield | Enter Observed Yield | Enter Observed Yield | Enter Observed Yield |
Experimental Protocols
Note: These are generic, illustrative protocols. The specific reagents, stoichiometry, and conditions will need to be adapted for the synthesis of this compound.
Protocol 1: Generic Synthesis of a Substituted Pyrimidine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α,β-unsaturated ketone (1.0 eq).
-
Add 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.1 eq).
-
Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).
-
Heat the reaction mixture to 120 °C and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude pyrimidine product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Generic Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the synthesized pyrimidine halide (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibition of TgENR by this compound in the FASII pathway.
Caption: A plausible experimental workflow for the multi-step synthesis of this compound.
Caption: A logical troubleshooting flowchart for improving the yield of a chemical synthesis.
References
- 1. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the possibilities of designing a unified multistep continuous flow synthesis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 12. Small Molecule Purification | Hanbon [jshanbon.com]
Technical Support Center: Enhancing Inhibitor Specificity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the specificity of enzyme inhibitors. While the initial query mentioned "TgENR-IN-1," no specific information could be found for this compound. Therefore, this guide focuses on general strategies and methodologies applicable to improving the specificity of any enzyme inhibitor.
Troubleshooting Guide
This guide addresses common challenges encountered during the characterization and optimization of inhibitor specificity.
| Question | Answer |
| My inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason? | This discrepancy is a common challenge in drug discovery.[1] Several factors could be at play: - Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. - Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps. - Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell. - High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration. - Target Conformation: The conformation of the target enzyme in the cellular environment may differ from the recombinant protein used in the biochemical assay, affecting inhibitor binding.[2] |
| I'm observing significant off-target effects with my inhibitor. How can I identify the off-target proteins? | Identifying off-target interactions is crucial for understanding potential toxicity and for optimizing inhibitor selectivity.[3][4] Several approaches can be employed: - Kinase Profiling: If your inhibitor targets a kinase, screening it against a large panel of kinases is a standard method to identify off-target kinase interactions.[5] - Affinity Chromatography-Mass Spectrometry: The inhibitor can be immobilized on a solid support to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[2] - Computational Prediction: In silico methods can predict potential off-targets based on the inhibitor's structure and the binding site similarities across different proteins. |
| My competitive inhibitor does not seem to affect the specificity of the enzyme for its substrate. Is this expected? | Yes, this is generally expected. Competitive inhibitors bind to the active site of the enzyme and compete with the substrate.[6] They do not typically alter the intrinsic specificity of the enzyme for different substrates.[7] However, non-competitive and mixed inhibitors, which bind to allosteric sites, can potentially alter the enzyme's conformation and, in some cases, its substrate specificity.[7] |
| How can I improve the selectivity of my current inhibitor scaffold? | Enhancing selectivity often involves medicinal chemistry efforts guided by structural biology and computational modeling: - Structure-Activity Relationship (SAR) Studies: Systematically modify the inhibitor's chemical structure and assess the impact on potency against the primary target and off-targets. - Exploiting Unique Binding Pockets: If the target enzyme has unique structural features in or near the active site compared to related enzymes, modifying the inhibitor to interact with these unique features can significantly improve selectivity.[5] - Machine Learning Approaches: Machine learning models can be trained on binding data to predict modifications that enhance specificity, potentially reducing the experimental workload.[8] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between inhibitor affinity and specificity? | - Affinity refers to the strength of the binding interaction between an inhibitor and its target protein, often quantified by the dissociation constant (Kd) or inhibition constant (Ki). - Specificity (or selectivity) is a measure of how much more strongly an inhibitor binds to its intended target compared to other proteins (off-targets). It is a comparative measure. |
| Why is high inhibitor specificity important in drug development? | High specificity is crucial for minimizing off-target effects, which can lead to cellular toxicity and adverse drug reactions in patients.[3][9][10] A highly specific inhibitor is more likely to have a clean safety profile and produce the desired therapeutic effect. |
| What are some key assays to determine inhibitor specificity? | A combination of biochemical and cell-based assays is essential: - Biochemical Assays: These include enzyme inhibition assays (e.g., using radiometric or fluorescence-based readouts) against a panel of related enzymes to determine IC50 or Ki values.[11][12][13] - Cell-Based Assays: Cellular thermal shift assays (CETSA), NanoBRET target engagement assays, and cell-based phosphorylation assays provide evidence of target engagement and inhibition in a more physiologically relevant context.[1][14] |
| What is target validation and why is it important for specificity studies? | Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and is a suitable target for therapeutic intervention.[15][16] It is a prerequisite for specificity studies because it confirms that modulating the intended target leads to the desired biological outcome. Without proper target validation, efforts to improve inhibitor specificity may be misguided.[17] |
Data Presentation
Clear and structured presentation of quantitative data is essential for evaluating and comparing the specificity of inhibitors.
Table 1: Biochemical Selectivity Profile of Inhibitor X
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | 10 | 1 |
| Off-Target 1 | 150 | 15 |
| Off-Target 2 | 500 | 50 |
| Off-Target 3 | >10,000 | >1,000 |
| Off-Target 4 | 85 | 8.5 |
Table 2: Cellular Target Engagement and Functional Activity
| Assay Type | Target | EC50 (nM) |
| NanoBRET Target Engagement | Primary Target | 50 |
| Cellular Phosphorylation | Primary Target | 75 |
| Cell Proliferation (Cancer Line A) | - | 100 |
| Cell Proliferation (Cancer Line B) | - | >10,000 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess inhibitor specificity.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against a panel of kinases.
Methodology: [5]
-
Prepare Reagents:
-
Kinase buffer (specific to each kinase).
-
Kinase enzyme stock solution.
-
Substrate stock solution (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
ATP stock solution (at the Km concentration for each kinase).
-
Inhibitor stock solution in 100% DMSO, followed by serial dilutions.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted inhibitor to the assay wells.
-
Add 2 µL of a mixture of kinase and substrate in kinase buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using no-enzyme and no-inhibitor controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the inhibitor at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Mandatory Visualizations
Caption: Workflow for assessing and enhancing inhibitor specificity.
Caption: Decision tree for troubleshooting high off-target activity.
Caption: Comparison of competitive and non-competitive inhibitor binding.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. quora.com [quora.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 13. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. wjbphs.com [wjbphs.com]
- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to TgENR Inhibitors: Novel Compounds Surpass Triclosan in Efficacy Against Toxoplasma gondii**
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective treatments for toxoplasmosis, a parasitic disease affecting a significant portion of the global population, researchers have identified novel inhibitors of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR) that demonstrate superior efficacy compared to the well-known antimicrobial agent, triclosan. This guide provides a detailed comparison of the performance of these next-generation inhibitors against triclosan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Toxoplasma gondii is an obligate intracellular parasite that can cause severe illness in immunocompromised individuals and congenital defects in newborns. Current treatments are often limited by side effects and are not effective against the chronic cyst stage of the parasite. The fatty acid synthesis (FASII) pathway in T. gondii, which is distinct from the pathway in humans, presents a promising target for new drug development. Both triclosan and the novel inhibitors discussed herein target TgENR, a key enzyme in this pathway.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of selected novel TgENR inhibitors compared to triclosan. The data highlights the significantly lower concentrations of the new compounds required to inhibit both the TgENR enzyme and the growth of T. gondii tachyzoites, the rapidly replicating stage of the parasite.
| Compound | Target | IC50 (nM) - Recombinant TgENR | IC50 (nM) - T. gondii Tachyzoites | Reference |
| Triclosan | TgENR | Not explicitly stated in reviewed sources | 250 | [1] |
| Compound 16a | TgENR | 43 | 250 | [1] |
| Compound 16c | TgENR | 26 | 250 | [1] |
| Compound 19 | TgENR | <45 | MIC90 ≤6µM | [2][3] |
| Compound 2 | TgENR | Not explicitly stated in reviewed sources | MIC90 ≤6µM | [2] |
Note: IC50 represents the half-maximal inhibitory concentration. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of organisms. A lower value indicates higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TgENR inhibitors.
In Vitro Growth Inhibition Assay (β-galactosidase Reporter Assay)
This assay quantitatively determines the inhibition of T. gondii tachyzoite proliferation within a host cell monolayer.
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 96-well plates and grown to confluency.
-
Parasite Infection: A genetically engineered strain of T. gondii that expresses the E. coli β-galactosidase gene (e.g., RH-2F) is used.[4] Freshly harvested tachyzoites are added to the HFF monolayers at a low multiplicity of infection (e.g., 200 tachyzoites/well).[4]
-
Compound Treatment: The test compounds (novel inhibitors and triclosan) are serially diluted and added to the infected cell cultures. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., pyrimethamine) are included.[4]
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for parasite replication.[5][6]
-
Assay Development: A substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), is added to each well.[5][6] The enzyme produced by the viable parasites cleaves the substrate, resulting in a color change.
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4] The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
Plaque Assay
This assay assesses the lytic cycle of T. gondii (invasion, replication, and egress) over a longer period.
-
Cell Culture: A confluent monolayer of HFF cells is prepared in 6-well plates.
-
Parasite Inoculation: A low number of tachyzoites (e.g., 100-500 parasites per well) are inoculated into the wells.
-
Compound Treatment: The test compounds are added to the culture medium at various concentrations.
-
Incubation: The plates are incubated undisturbed for 7 to 10 days to allow for the formation of plaques, which are clear zones in the cell monolayer resulting from parasite-induced cell lysis.[7][8]
-
Visualization: The cell monolayers are fixed (e.g., with methanol or paraformaldehyde) and stained with a solution like crystal violet to visualize the plaques.[7][8]
-
Data Analysis: The number and size of the plaques are quantified to determine the inhibitory effect of the compounds on the overall lytic cycle.
In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis
This model evaluates the ability of the compounds to protect mice from a lethal T. gondii infection.
-
Animal Model: Female BALB/c mice are typically used for this model.[9][10]
-
Infection: Mice are infected intraperitoneally with a lethal dose of tachyzoites from a virulent T. gondii strain (e.g., the RH strain).[9][10]
-
Compound Administration: Treatment with the test compounds or a vehicle control is initiated shortly after infection (e.g., 24 hours) and continued for a specified period (e.g., 8-10 days). Administration can be oral or via injection.
-
Monitoring: The survival of the mice is monitored daily for a period of up to 30 days.
-
Data Analysis: Survival curves are generated and statistically analyzed to determine the efficacy of the treatment in prolonging survival or preventing death. Parasite load in tissues such as the brain, lungs, and liver can also be quantified at the end of the study.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Targeted Fatty Acid Synthesis II (FASII) pathway in Toxoplasma gondii.
Caption: Drug discovery workflow for novel TgENR inhibitors.
Conclusion
The data presented here clearly indicates that novel inhibitors targeting TgENR, developed as analogues of triclosan, exhibit significantly enhanced potency against Toxoplasma gondii. These compounds represent promising leads for the development of new and improved therapies for toxoplasmosis. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is warranted to translate these findings into clinical applications. The detailed experimental protocols provided will aid researchers in the standardized evaluation of future anti-Toxoplasma drug candidates.
References
- 1. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | Toxoplasma gondii CDPK3 Controls the Intracellular Proliferation of Parasites in Macrophages [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo assessment of antimicrobial agents against Toxoplasma gondii by quantification of parasites in the blood, lungs, and brain of infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TgENR-IN-1 and Analogs: Cross-Reactivity with ENR Enzymes
This guide provides a comparative analysis of the cross-reactivity of a representative inhibitor of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), herein exemplified by triclosan and its potent analogs, against other ENR enzymes. Enoyl-acyl carrier protein reductase (ENR) is a crucial enzyme in the type II fatty acid synthesis (FASII) pathway present in many pathogens but not in humans, making it an attractive target for antimicrobial drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and inhibitory potential of compounds targeting this essential enzyme.
Inhibitor Performance Comparison
The inhibitory activity of triclosan and its analogs against various ENR enzymes is summarized below. The data, presented as IC50 values, highlight the potency and selectivity of these compounds. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Organism | Reference |
| Triclosan | TgENR | < 20 | Toxoplasma gondii | [1] |
| PfENR | ~100 | Plasmodium falciparum | ||
| EcENR | ~1000 | Escherichia coli | ||
| Analog 16a | TgENR | 43 | Toxoplasma gondii | [4] |
| Analog 16c | TgENR | 26 | Toxoplasma gondii | [4] |
| Analog 5 | TgENR | < 23 | Toxoplasma gondii | [1] |
| Analog 8 | TgENR | < 23 | Toxoplasma gondii | [1] |
| Analog 9 | TgENR | < 23 | Toxoplasma gondii | [1] |
| Analog 10 | TgENR | < 23 | Toxoplasma gondii | [1] |
| Analog 15 | TgENR | < 23 | Toxoplasma gondii | [1] |
| Analog 17 | TgENR | < 23 | Toxoplasma gondii | [1] |
Experimental Workflow for ENR Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of compounds against ENR enzymes.
Workflow for ENR enzyme inhibition assay.
Signaling Pathway Context
The ENR enzyme is a critical component of the Type II fatty acid synthesis (FASII) pathway, which is essential for the survival of Toxoplasma gondii. Inhibition of TgENR disrupts this pathway, leading to parasite death.
Inhibition of the FASII pathway by TgENR inhibitors.
Detailed Experimental Protocols
TgENR Inhibition Assay
This protocol is adapted from methodologies described for measuring the inhibition of Toxoplasma gondii ENR.[1]
1. Reagents and Materials:
-
Recombinant TgENR enzyme
-
Crotonyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer: 100 mM Na/K Phosphate, pH 7.5, 150 mM NaCl
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture with a final volume of 100 µL containing:
-
5 nM recombinant TgENR
-
100 µM NADH
-
1 µL of the test compound dilution (or DMSO for control)
-
Assay Buffer to bring the volume to 90 µL.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 1 mM crotonyl-CoA to each well (final concentration of 100 µM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the consumption of NADH.
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH consumption) for each reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Human Foreskin Fibroblast (HFF) Cytotoxicity Assay
To assess the selectivity of the inhibitors, a cytotoxicity assay against a human cell line is typically performed.[1][2]
1. Reagents and Materials:
-
Human Foreskin Fibroblast (HFF) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
2. Assay Procedure:
-
Cell Seeding: Seed HFF cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the luminescence.
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the DMSO control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Selectivity Index (SI): The selectivity of the compound is often expressed as the ratio of its cytotoxicity to its anti-parasitic activity (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite enzyme over host cells.
References
- 1. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-parasitic Effect of TgENR-IN-1 in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-parasitic efficacy of TgENR-IN-1 against Toxoplasma gondii, benchmarked against standard-of-care drugs. The data presented is compiled from multiple in vitro studies, offering a quantitative and methodological resource for researchers in the field of anti-parasitic drug discovery.
Executive Summary
This compound is a potent inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), a critical enzyme in the parasite's type II fatty acid synthesis (FASII) pathway.[1] This pathway is absent in humans, making TgENR an attractive and specific target for novel anti-parasitic therapies. This compound, a representative of highly potent triclosan analogs, demonstrates significant efficacy in inhibiting the growth of T. gondii tachyzoites in vitro, with minimal toxicity to host cells. This guide presents a comparative analysis of its performance against the commonly used anti-toxoplasmosis drugs, pyrimethamine and sulfadiazine.
Data Presentation: In Vitro Efficacy against Toxoplasma gondii
The following tables summarize the quantitative data on the inhibitory activity of this compound (represented by potent triclosan analogs such as compound 16c) and standard anti-parasitic agents against T. gondii tachyzoites and the target enzyme, TgENR.
Table 1: Efficacy of this compound against T. gondii Tachyzoites and Recombinant TgENR
| Compound | Target | IC50 (nM) | Host Cell Toxicity | Reference |
| This compound (as compound 16c) | T. gondii tachyzoites | 250 | No apparent toxicity | [1] |
| This compound (as compound 16c) | Recombinant TgENR | 26 | Not Applicable | [1] |
Table 2: Comparative In Vitro Efficacy of Anti-Toxoplasma Agents
| Compound | Target Organism | IC50 | Host Cell Line(s) | Reference(s) |
| This compound (as compound 16c) | T. gondii tachyzoites | 250 nM | Human Foreskin Fibroblasts (HFF) | [1] |
| Pyrimethamine | T. gondii tachyzoites | 0.07 - 0.482 µM | MRC-5, LLC-MK2, HEp-2 | [2][3] |
| Sulfadiazine | T. gondii tachyzoites | 3 - >50 mg/L (~12 - >200 µM) | MRC-5, Human PBMCs | [1][4] |
Note: IC50 values for pyrimethamine and sulfadiazine can vary significantly depending on the T. gondii strain, host cell line, and specific experimental conditions used in different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
TgENR Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the recombinant TgENR enzyme by 50% (IC50).
Materials:
-
Recombinant TgENR enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Crotonyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant TgENR enzyme to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NADH and crotonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Toxoplasma gondii Growth Inhibition Assay (Luciferase-Based)
This assay quantifies the inhibition of intracellular parasite proliferation by measuring the activity of a reporter enzyme (luciferase) expressed by the parasites.
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts - HFFs)
-
T. gondii tachyzoites (e.g., a strain engineered to express luciferase)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compound (this compound)
-
Control drugs (e.g., pyrimethamine, sulfadiazine)
-
96-well black, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Infect the host cell monolayer with luciferase-expressing T. gondii tachyzoites.
-
After a few hours to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of the test compound or control drugs.
-
Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Normalize the luciferase signal to a no-drug control.
-
Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value.
Host Cell Cytotoxicity Assay
This assay assesses the toxicity of the test compound to the host cells to determine its selectivity.
Materials:
-
Host cells (e.g., HFFs)
-
Culture medium
-
Test compound (this compound)
-
Cell viability reagent (e.g., resazurin, MTS, or CellTiter-Glo®)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for the same duration as the parasite growth inhibition assay (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI) can be calculated as CC50 / IC50.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Validating Anti-parasitic Effect
References
- 1. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro action of antiparasitic drugs, especially artesunate, against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of TgENR-IN-1 Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel inhibitors targeting the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This essential enzyme, part of the type II fatty acid synthesis (FAS-II) pathway, is a validated drug target for toxoplasmosis, a disease with significant global morbidity and mortality. Current treatments are limited by toxicity and hypersensitivity, necessitating the development of new therapeutic agents.
This guide focuses on a series of analogs based on the triclosan scaffold, a known potent inhibitor of ENR. Modifications at various positions of the triclosan molecule have yielded compounds with improved potency and favorable physicochemical properties.
Performance Data of TgENR Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of triclosan analogs against both the recombinant TgENR enzyme and Toxoplasma gondii tachyzoites. The data is compiled from a systematic study aimed at improving the efficacy of the parent compound.
| Compound ID | Modification on Triclosan Scaffold | TgENR IC50 (nM)[1] | T. gondii Tachyzoite IC50 (nM)[1] |
| Triclosan | - | 100 | 1000 |
| 16a | 5-isopropyloxy | 43 | 250 |
| 16c | 5-cyclohexyloxy | 26 | 250 |
| 16d | 5-(1-methylcyclopropyl)methoxy | 17 | 500 |
| 16e | 5-(2-methylcyclopropyl)methoxy | 30 | 500 |
| 16f | 5-(thiophen-2-yl)methoxy | 38 | >5000 |
| 16g | 5-(furan-2-yl)methoxy | 45 | 2000 |
| 16h | 5-(pyridin-2-yl)methoxy | 50 | >5000 |
| 16i | 5-(pyridin-3-yl)methoxy | 60 | >5000 |
| 16j | 5-(pyridin-4-yl)methoxy | 130 | >5000 |
| 17a | 4'-isopropyloxy | 70 | 1000 |
| 17b | 4'-cyclohexyloxy | 85 | 1000 |
Experimental Methodologies
The data presented in this guide were generated using standardized and validated experimental protocols to ensure comparability and reproducibility.
TgENR Inhibition Assay
The enzymatic activity of recombinant TgENR was determined using a spectrophotometric assay that monitors the oxidation of NADH.
Protocol:
-
Recombinant TgENR Expression and Purification: The gene encoding for TgENR is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli). The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Assay Components: The reaction mixture contains a buffer (e.g., Tris-HCl), the cofactor NADH, the substrate crotonoyl-CoA, and the purified recombinant TgENR enzyme.
-
Inhibitor Addition: The test compounds (triclosan analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Toxoplasma gondii Growth Inhibition Assay
The efficacy of the compounds against the parasite was assessed using a cell-based assay that measures the proliferation of T. gondii tachyzoites.
Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFF) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) in 96-well plates until a confluent monolayer is formed.
-
Parasite Infection: The HFF monolayers are infected with T. gondii tachyzoites (e.g., RH strain) that have been engineered to express a reporter gene, such as β-galactosidase.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Quantification of Parasite Growth: The level of β-galactosidase activity is measured using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside). The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by comparing the absorbance values in the treated wells to those in the untreated control wells.
Visualizing the Mechanism of Action
To understand the context of TgENR inhibition, it is crucial to visualize its role within the broader metabolic pathway.
Type II Fatty Acid Synthesis (FAS-II) Pathway in Toxoplasma gondii
The FAS-II pathway is located in the apicoplast of Toxoplasma gondii and is responsible for the de novo synthesis of fatty acids, which are essential for the parasite's survival.[2][3] TgENR catalyzes the final, rate-limiting step in each elongation cycle of this pathway. The distinct nature of this pathway in the parasite compared to the host's type I fatty acid synthesis makes it an attractive target for selective drug development.
Caption: The Type II Fatty Acid Synthesis (FAS-II) pathway in the apicoplast of Toxoplasma gondii.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating novel TgENR inhibitors follows a structured workflow, from initial enzyme-based screening to cell-based assays.
Caption: Workflow for screening and validating TgENR inhibitors.
References
- 1. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection [frontiersin.org]
- 3. The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of TgENR-IN-1 Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TgENR-IN-1 derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). The data presented is based on a seminal study by Stec et al. (2013), which systematically modified the triclosan scaffold to enhance potency against this critical parasitic enzyme.
Toxoplasma gondii, a widespread protozoan parasite, poses a significant health threat, particularly to immunocompromised individuals and during congenital transmission. The type II fatty acid synthesis (FASII) pathway is essential for the parasite's survival and presents a validated target for drug development as it is absent in humans. TgENR is a key enzyme in this pathway, and its inhibition leads to the disruption of parasite replication. The well-known antimicrobial agent triclosan has been identified as a potent inhibitor of TgENR, forming the basis for the development of more effective and selective derivatives.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of a series of triclosan analogues against both the recombinant TgENR enzyme and T. gondii tachyzoites. The core structure of these derivatives is based on the 2-hydroxydiphenyl ether scaffold of triclosan, with modifications primarily at the 5 and 4' positions.
Modifications at Position 5 of the A-Ring
| Compound | R1 (Position 5) | R2 (Position 4') | TgENR IC50 (nM) | T. gondii Tachyzoite IC50 (nM) |
| Triclosan | Cl | H | 15 ± 2 | 3000 ± 500 |
| 5a | H | H | 120 ± 20 | > 50000 |
| 5b | F | H | 30 ± 5 | 10000 ± 1000 |
| 5c | Br | H | 20 ± 3 | 5000 ± 700 |
| 5d | I | H | 17 ± 2 | 4000 ± 600 |
| 5e | CN | H | 45 ± 8 | > 50000 |
| 5f | CF3 | H | 25 ± 4 | 8000 ± 900 |
| 5g | CH3 | H | 80 ± 10 | > 50000 |
Modifications at Position 4' of the B-Ring
| Compound | R1 (Position 5) | R2 (Position 4') | TgENR IC50 (nM) | T. gondii Tachyzoite IC50 (nM) |
| 16a | Cl | O(CH2)2OH | 43 ± 6 | 250 ± 50 |
| 16b | Cl | O(CH2)3OH | 50 ± 7 | 300 ± 60 |
| 16c | Cl | O(CH2)2OCH3 | 26 ± 4 | 250 ± 50 |
| 16d | Cl | O(CH2)2N(CH3)2 | 130 ± 20 | 1000 ± 200 |
| 16e | Cl | O(CH2)2-morpholine | 110 ± 15 | 800 ± 150 |
| 16f | Cl | O(CH2)2-piperidine | 90 ± 12 | 700 ± 100 |
| 16g | Cl | O(CH2)2-pyrrolidine | 100 ± 18 | 750 ± 120 |
| 17a | Br | O(CH2)2OH | 35 ± 5 | 400 ± 80 |
| 17b | Br | O(CH2)2OCH3 | 20 ± 3 | 350 ± 70 |
| 18a | I | O(CH2)2OH | 28 ± 4 | 500 ± 100 |
| 18b | I | O(CH2)2OCH3 | 18 ± 2 | 450 ± 90 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these triclosan derivatives:
-
A-Ring (Position 5): Halogen substitutions at the 5-position are crucial for potent enzymatic inhibition. The activity generally increases with the size of the halogen (I > Br > Cl > F). Other substitutions like cyano (CN), trifluoromethyl (CF3), and methyl (CH3) are less effective, highlighting the importance of a halogen in this position for optimal interaction with the enzyme's active site.
-
B-Ring (Position 4'): Modifications at the 4'-position of the B-ring significantly impact both enzymatic and cellular activity. The introduction of short, polar, ether-linked side chains dramatically improves anti-parasitic potency. For instance, compounds 16a and 16c exhibit a greater than 10-fold improvement in activity against T. gondii tachyzoites compared to triclosan, with IC50 values of 250 nM.[1] This suggests that these modifications enhance the compounds' ability to penetrate the parasite and reach the target enzyme.
Experimental Protocols
Recombinant TgENR Enzyme Inhibition Assay
The inhibitory activity of the compounds against recombinant TgENR was determined using a spectrophotometric assay that monitors the oxidation of NADH.
-
Reagents:
-
Assay Buffer: 100 mM Bis-Tris propane (pH 6.5), 1 M NaCl.
-
Recombinant TgENR enzyme.
-
NADH (reduced nicotinamide adenine dinucleotide).
-
Crotonyl-CoA (substrate).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
The assay was performed in a 96-well plate format.
-
A mixture of the assay buffer, NADH, and the test compound at various concentrations was pre-incubated with the TgENR enzyme.
-
The reaction was initiated by the addition of crotonyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored over time using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a standard sigmoidal model.
-
Toxoplasma gondii Tachyzoite Growth Inhibition Assay
The in vitro efficacy of the compounds against the growth of T. gondii tachyzoites was assessed using a β-galactosidase reporter gene assay.
-
Cell Culture and Parasites:
-
Human foreskin fibroblast (HFF) cells were used as the host cells.
-
T. gondii tachyzoites of a strain engineered to express β-galactosidase were used for infection.
-
-
Procedure:
-
HFF cells were seeded in 96-well plates and grown to confluence.
-
The confluent HFF monolayers were infected with β-galactosidase-expressing T. gondii tachyzoites.
-
After allowing the parasites to invade the host cells, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates were incubated for 72 hours to allow for parasite replication.
-
The growth of the parasites was quantified by measuring the β-galactosidase activity using a colorimetric substrate (chlorophenol red-β-D-galactopyranoside).
-
The absorbance was read at 570 nm, and the IC50 values were determined from the dose-response curves.
-
Visualizing the SAR and Experimental Workflow
Caption: Structure-Activity Relationship of this compound Derivatives.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of TgENR-IN-1
Researchers and laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements. Never dispose of chemical waste down the sink or in the regular trash.[2][3][4]
Step 1: Waste Characterization and Hazard Identification
All waste chemicals must be evaluated to determine their hazardous characteristics.[5] Since the properties of TgENR-IN-1 are unknown, it must be assumed to be hazardous.[1] The primary hazardous waste characteristics as defined by the Environmental Protection Agency (EPA) are summarized in the table below. This information is crucial for proper segregation and labeling.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[5] | Ethanol, Acetone, Xylene, Sodium Nitrate[5] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5] | Hydrochloric Acid, Sodium Hydroxide, Nitric Acid[5] |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, generate toxic gases when mixed with water or corrosives, or are capable of detonation or explosive reaction.[5][6] | Sodium Metal, Potassium Cyanide, Picric Acid[5] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed.[6] These wastes are identified through a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP) or are listed by the EPA. | Arsenic, Chloroform, Pesticides[6] |
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions.[7] this compound waste should be collected separately from other waste streams. General segregation guidelines include:
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste.
-
Aqueous vs. Organic: Separate aqueous waste from organic solvent waste.[4][8]
-
Halogenated vs. Non-Halogenated Solvents: Keep chlorinated and other halogenated solvents separate from non-halogenated solvents.
-
Acids vs. Bases: Never mix acidic and basic waste streams.[7]
-
Oxidizers: Keep strong oxidizing agents separate from organic materials and other reactive chemicals.
Step 3: Experimental Protocol for Waste Collection
-
Select Appropriate Containers:
-
Use containers that are chemically compatible with this compound. Plastic (e.g., high-density polyethylene) is often preferred for a wide range of chemicals.[5][9] Use glass bottles for most chemicals, but avoid them for hydrofluoric acid.[9]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting screw cap.[8] Food-grade containers are not acceptable for hazardous waste.[7]
-
The container should be large enough to hold the expected volume of waste, but do not overfill; leave at least 10% headspace to allow for expansion.
-
-
Properly Label Waste Containers:
-
Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4]
-
The label must include the full chemical name(s) of all contents (no abbreviations or formulas), the approximate percentage of each component, and the specific hazard characteristics (e.g., "Ignitable," "Toxic").[4]
-
Record the "Accumulation Start Date," which is the date the first waste was added to the container.
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep waste containers closed at all times, except when adding or removing waste.[2][5][7]
-
Store incompatible waste types separately, using secondary containment (such as a plastic tub) to prevent mixing in case of a leak.[4]
-
Federal regulations limit the accumulation to a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[5]
-
Step 4: Disposal Procedures
-
Schedule a Waste Pickup:
-
Disposal of Empty Containers:
-
A container that held a hazardous chemical is considered "empty" if all waste has been removed to the extent possible.[2]
-
For containers that held acutely toxic chemicals, they must be triple-rinsed with a solvent capable of removing the residue.[2] The rinsate must be collected and disposed of as hazardous waste.[2][4]
-
Once properly emptied and rinsed, deface all labels on the container before disposing of it as regular trash or recycling, as per institutional policy.[2]
-
-
Spill and Decontamination Waste:
-
Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves, and clothing) must also be collected and disposed of as hazardous waste.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of TgENR-IN-1
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like TgENR-IN-1, an inhibitor of Toxoplasma gondii's enoyl-acyl carrier protein reductase (TgENR), is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build unwavering trust in chemical handling best practices.
As a triclosan analog, this compound is a potent enzyme inhibitor requiring meticulous handling to prevent exposure and ensure experimental integrity. While a specific Safety Data Sheet (SDS) for this research compound is not publicly available, safety protocols can be established based on the known properties of triclosan and general guidelines for managing potent powdered research chemicals.
Essential Safety and Handling Precautions
Researchers working with this compound must adhere to stringent safety measures to minimize risks. The primary routes of exposure to be controlled are inhalation of the powdered form and direct contact with the skin and eyes.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
-
Respiratory Protection: A properly fitted NIOSH-approved respirator is crucial, especially when handling the compound in its powdered form, to prevent inhalation.
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes or airborne particles.
-
Hand Protection: Use of impervious gloves, such as nitrile gloves, is required. Double-gloving is recommended, particularly during weighing and dissolution procedures.
-
Body Protection: A lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory at all times.
Quantitative Data and Physical Properties
| Property | Triclosan Data |
| Molecular Formula | C12H7Cl3O2 |
| Molecular Weight | 289.54 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 55-57 °C (131-135 °F) |
| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone |
| Stability | Stable under normal laboratory conditions |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Operational Workflow:
All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control airborne particles. Weighing of the powdered compound should be performed on a non-porous, easily decontaminated surface.
Disposal Plan:
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Unused or expired compound should also be disposed of through the designated hazardous waste stream.
Experimental Protocol: In Vitro Inhibition of Toxoplasma gondii
The following is a representative protocol for assessing the inhibitory activity of this compound against Toxoplasma gondii tachyzoites in vitro.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Human foreskin fibroblast (HFF) cells
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for viability or reporter assays
Methodology:
-
Cell Culture: Seed HFF cells in 96-well plates and grow to confluency.
-
Parasite Infection: Infect the confluent HFF monolayer with T. gondii tachyzoites.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the infected cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Assessment of Inhibition: Determine the extent of parasite growth inhibition using a suitable assay, such as a plaque assay, a reporter gene assay (e.g., luciferase or β-galactosidase), or a viability stain.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for this compound.
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended safety workflow for handling this compound and a typical experimental workflow for an in vitro inhibition assay.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: A typical experimental workflow for an in vitro Toxoplasma gondii inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
